Thalidomide-5-OH
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-6-1-2-7-8(5-6)13(20)15(12(7)19)9-3-4-10(17)14-11(9)18/h1-2,5,9,16H,3-4H2,(H,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBQRRQTZUJWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983186 | |
| Record name | 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64567-60-8 | |
| Record name | 5-Hydroxythalidomide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064567608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYTHALIDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29V976C3CJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-5-OH
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of 5-hydroxythalidomide (Thalidomide-5-OH), a primary metabolite of thalidomide (B1683933). This document is intended for researchers, scientists, and drug development professionals engaged in the study of thalidomide analogs and their therapeutic applications.
Introduction
5-Hydroxythalidomide is a key metabolite of thalidomide, formed by the hydroxylation of the phthalimide (B116566) ring. It has garnered significant interest due to its distinct biological activities, particularly its role as a molecular glue that modulates the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This activity leads to the targeted degradation of specific proteins, known as neosubstrates, which are implicated in various cellular processes and disease states. Understanding the synthesis and characterization of 5-hydroxythalidomide is crucial for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), that leverage this mechanism of action.
Synthesis of 5-Hydroxythalidomide
While a detailed, step-by-step experimental protocol for the synthesis of 5-hydroxythalidomide from the primary literature could not be fully accessed for this guide, a plausible synthetic route has been described. The synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide (a synonym for 5-hydroxythalidomide) has been reported to proceed through a multi-step process.[1]
A general synthetic strategy for thalidomide and its analogs often involves the reaction of a suitably substituted phthalic anhydride (B1165640) with a glutamine derivative, followed by cyclization to form the glutarimide (B196013) ring. For 5-hydroxythalidomide, this would likely involve starting with a 4-hydroxyphthalic acid derivative.
General Synthetic Approach (Based on available literature for thalidomide analogs):
A potential synthetic pathway could involve the following key transformations:
-
Protection of the hydroxyl group of a 4-hydroxyphthalic acid or anhydride derivative.
-
Coupling with a protected glutamine or glutamic acid derivative.
-
Cyclization to form the glutarimide ring.
-
Deprotection of the hydroxyl group to yield 5-hydroxythalidomide.
Alternative approaches, such as solid-phase synthesis, have been developed for thalidomide and its analogs and could potentially be adapted for the synthesis of 5-hydroxythalidomide.[2]
It is important to note that the stereochemistry at the chiral center of the glutarimide ring is a critical aspect of the synthesis and biological activity of thalidomide and its derivatives.
Characterization of 5-Hydroxythalidomide
Thorough characterization is essential to confirm the identity and purity of synthesized 5-hydroxythalidomide. The following tables summarize the key physical and analytical data.
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione | [3] |
| Molecular Formula | C₁₃H₁₀N₂O₅ | [3] |
| Molecular Weight | 274.23 g/mol | [3] |
| CAS Number | 64567-60-8 | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO, DMF | [4] |
Spectroscopic Data
Note: Experimental ¹H and ¹³C NMR data were not available in the searched literature. The data presented below is based on predicted spectra and should be used for reference only. Experimental verification is required for definitive structural elucidation.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical shifts (δ) in ppm relative to a standard. | Chemical shifts (δ) in ppm relative to a standard. |
| Data unavailable in search results. | Data unavailable in search results. |
Reference for predicted spectra:[5][6]
3.2.2. Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for the analysis of 5-hydroxythalidomide.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 275.1 |
| Product Ions (MS/MS) | m/z 174.1, 148.1, 120.1 |
Note: Product ions can vary depending on the instrument and collision energy.
Experimental Protocols
General Analytical Methods
The following are general protocols for the analytical techniques used to characterize 5-hydroxythalidomide.
4.1.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the phthalimide chromophore absorbs (e.g., ~220-240 nm).
4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Conditions: As described for HPLC.
-
MS Interface: Electrospray ionization (ESI).
-
MS Analysis: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring the transition from the precursor ion to one or more product ions.
Biological Signaling Pathway
5-Hydroxythalidomide exerts its biological effects by acting as a "molecular glue" to induce the proximity of the E3 ubiquitin ligase Cereblon (CRBN) to specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. Two of the most well-characterized neosubstrates for the 5-hydroxythalidomide-CRBN complex are the transcription factors Promyelocytic Leukemia Zinc Finger (PLZF) and Sal-like protein 4 (SALL4).[7][8][9]
CRBN-Mediated Protein Degradation
The binding of 5-hydroxythalidomide to CRBN alters its substrate-binding surface, creating a new binding pocket that can accommodate neosubstrates like PLZF and SALL4.[7][8] This leads to the formation of a ternary complex (CRBN-5-hydroxythalidomide-neosubstrate), which is the critical step for initiating protein degradation.
References
- 1. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Hydroxythalidomide | C13H10N2O5 | CID 5743568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tenovapharma.com [tenovapharma.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0013872) [hmdb.ca]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013872) [hmdb.ca]
- 7. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]
- 8. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Thalidomide Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of thalidomide (B1683933) metabolites. It is designed to serve as a valuable resource for researchers and professionals involved in drug development and metabolism studies. This document details the metabolic pathways of thalidomide, presents quantitative data on its metabolites, outlines detailed experimental protocols for their analysis, and visualizes the key signaling pathways affected by the drug and its metabolic products.
Introduction to Thalidomide Metabolism
Thalidomide undergoes biotransformation in the body through two primary routes: non-enzymatic hydrolysis and enzyme-mediated hydroxylation.[1][2] The non-enzymatic hydrolysis occurs spontaneously under physiological conditions and is the predominant mechanism of thalidomide elimination.[1][3] This process leads to the formation of a multitude of hydrolysis products.[1] Enzymatic hydroxylation, primarily mediated by the cytochrome P450 enzyme CYP2C19, results in the formation of hydroxylated metabolites.[3][4][5] These metabolic processes give rise to a complex profile of thalidomide-related compounds in biological systems, each with potentially distinct biological activities.
Key Thalidomide Metabolites
The main metabolites of thalidomide can be categorized into two groups: hydroxylated metabolites and hydrolysis products.
Hydroxylated Metabolites:
-
5-hydroxythalidomide (5-OH-Thalidomide): Formed by the hydroxylation of the phthalimide (B116566) ring.[4][6]
-
5'-hydroxythalidomide (5'-OH-Thalidomide): Formed by the hydroxylation of the glutarimide (B196013) ring, leading to diastereomeric products.[4][6] This metabolite has been shown to possess anti-angiogenic properties.[6]
Hydrolysis Products:
Thalidomide contains four amide bonds that can be hydrolyzed, leading to numerous breakdown products.[1] While over 100 different compounds can theoretically be formed, some of the major hydrolysis products identified in vivo include:[7]
-
α-(o-carboxybenzamido)glutarimide
-
4-phthalimidoglutaramic acid
-
2-phthalimidoglutaramic acid
Significant interspecies differences in thalidomide metabolism have been observed, with rodents showing more extensive hydroxylation compared to humans.[7][8] In human plasma and urine, hydrolysis products are the predominant metabolites detected.[7]
Quantitative Analysis of Thalidomide and its Metabolites
The quantification of thalidomide and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[9][10]
Plasma Concentrations of Thalidomide and its Metabolites
The following tables summarize pharmacokinetic parameters of thalidomide and its hydroxylated metabolites in plasma from different species.
| Species | Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (µmol/L·h) | t1/2 (h) | Reference |
| Human (Healthy Volunteers) | Thalidomide | 200 mg (oral) | 1150 ± 200 | 4.39 ± 1.27 | - | 8.70 ± 4.11 | [11] |
| Human (Multiple Myeloma Patients) | Thalidomide | 200 mg (oral) | - | - | 81 | 7.3 | [8] |
| Rabbit | Thalidomide | 2 mg/kg (oral) | - | - | 8 | 2.2 | [8] |
| Mouse | Thalidomide | 2 mg/kg (oral) | - | - | 4 | 0.5 | [8] |
| Species | Compound | Dose | Cmax (ng/mL) | Tmax (h) | Reference |
| Crohn's Disease Patients | Thalidomide | 100 mg (oral) | 735.3 ± 288.4 | 4.3 ± 1.6 | [12] |
| 5-hydroxythalidomide | 100 mg (oral) | 11.2 ± 5.1 | 5.3 ± 1.7 | [12] | |
| 5'-hydroxythalidomide | 100 mg (oral) | 45.3 ± 18.2 | 5.2 ± 1.9 | [12] |
Urinary Excretion of Thalidomide and its Metabolites
The urinary excretion of unchanged thalidomide is minimal, with the majority of the drug being eliminated as its metabolites.[3]
| Species | Compound | Dose | % of Dose Excreted in Urine (24h) | Reference |
| Human (Healthy Volunteers) | Thalidomide | 200 mg (oral) | 0.6 ± 0.22 | [11] |
Experimental Protocols for Isolation and Analysis
Sample Preparation from Plasma
A common method for extracting thalidomide and its metabolites from plasma involves liquid-liquid extraction.
Protocol: [13]
-
To 100 µL of plasma, add an internal standard solution.
-
Add 150 µL of a methanol-ammonium acetate (B1210297) solution.
-
Vortex mix the sample.
-
Extract with 3 mL of an ether-dichloromethane (3:2, v/v) mixture by vortexing for 10 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
High-Performance Liquid Chromatography (HPLC) Method
Protocol for Thalidomide in Rat Plasma: [10]
-
Column: Reversed-phase Hypersil C18.
-
Mobile Phase: Acetonitrile-10 mM ammonium (B1175870) acetate buffer (pH 5.50) (28:72, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
Protocol for Thalidomide in Formulations: [8]
-
Column: Nova-Pak octadecylsilane (B103800) bonded-phase column (150 x 3.9 mm, 4 µm particle size).
-
Mobile Phase: Acetonitrile-water (15:85, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 237 nm.
-
Internal Standard: Phenacetin.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Protocol for Thalidomide in Human Plasma: [13]
-
Column: TC-C18 analytical column (50 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol-10 mM ammonium acetate-formic acid (60:40:0.04, v/v/v).
-
Flow Rate: 0.9 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MRM Transitions:
-
Thalidomide: m/z 259.1 → 84.0
-
Temozolomide (Internal Standard): m/z 195.9 → 138.9
-
Protocol for Thalidomide and its Hydroxylated Metabolites in Human Plasma: [12]
-
Column: BETASIL C18 column (4.6 × 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol-water containing 0.1% formic acid (70:30, v/v).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Atmospheric pressure chemical ionization (APCI).
-
MRM Transitions:
-
Thalidomide: m/z 259.1 → 186.1
-
5-hydroxythalidomide: m/z 273.2 → 161.3
-
5'-hydroxythalidomide: m/z 273.2 → 146.1
-
Umbelliferone (Internal Standard): m/z 163.1 → 107.1
-
Signaling Pathways and Mechanisms of Action
The biological effects of thalidomide and its metabolites are mediated through the modulation of several key signaling pathways.
Cereblon (CRBN) E3 Ubiquitin Ligase Pathway
Cereblon (CRBN) has been identified as a primary direct target of thalidomide.[4] Thalidomide binds to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by this complex.[14] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[14] The degradation of these proteins is central to the immunomodulatory and anti-myeloma effects of thalidomide and its analogs.
Tumor Necrosis Factor-alpha (TNF-α) Signaling
Thalidomide is known to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. One of the mechanisms for this inhibition is the enhancement of TNF-α mRNA degradation.[1][2] By destabilizing the mRNA transcript, thalidomide reduces the amount of TNF-α protein that is synthesized.
Anti-Angiogenesis Signaling
Thalidomide and some of its metabolites, notably 5'-OH-thalidomide, exhibit anti-angiogenic properties.[6] The mechanisms underlying this effect are complex and involve the inhibition of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[15][16] Thalidomide has been shown to down-regulate the expression of VEGF and basic fibroblast growth factor (bFGF).[17]
Conclusion
The study of thalidomide metabolism is essential for understanding its diverse biological activities, including its therapeutic efficacy and its tragic teratogenic effects. This guide has provided a detailed overview of the known metabolites of thalidomide, the analytical methods for their quantification, and the signaling pathways through which they exert their effects. Continued research in this area will be critical for the development of safer and more effective thalidomide analogs and for optimizing the clinical use of this important drug.
References
- 1. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide-based TNF-alpha inhibitors for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijirmf.com [ijirmf.com]
- 8. Effects of thalidomide on parameters involved in angiogenesis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 11. Plasma pharmacokinetics and urinary excretion of thalidomide after oral dosing in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 15. Effect of thalidomide affecting VEGF secretion, cell migration, adhesion and capillary tube formation of human endothelial EA.hy 926 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of thalidomide on growth and VEGF-A expression in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thalidomide down-regulates the expression of VEGF and bFGF in cisplatin-resistant human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of 5-Hydroxythalidomide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide (B1683933), a drug with a complex history, is now a valuable therapeutic agent for various conditions, including multiple myeloma and erythema nodosum leprosum. Its pharmacological and teratogenic effects are intricately linked to its metabolism. A key metabolic pathway is the hydroxylation of the phthalimide (B116566) ring to form 5-hydroxythalidomide (Thalidomide-5-OH). This technical guide provides an in-depth overview of the in vivo formation of this critical metabolite. It details the enzymatic pathways responsible for its generation, summarizes quantitative pharmacokinetic data, outlines relevant experimental protocols, and visualizes the involved metabolic and signaling pathways.
Introduction
The biotransformation of thalidomide is a critical determinant of its therapeutic efficacy and toxicity. While spontaneous hydrolysis is a major route of thalidomide degradation, enzymatic metabolism, particularly hydroxylation, gives rise to pharmacologically active metabolites.[1][2] 5-hydroxythalidomide is a primary oxidative metabolite formed through the action of cytochrome P450 (CYP) enzymes.[3] Understanding the specifics of its in vivo formation is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and elucidating the mechanisms underlying both its therapeutic and teratogenic effects.
Metabolic Pathway of Thalidomide to 5-Hydroxythalidomide
The primary mechanism for the formation of 5-hydroxythalidomide is the enzymatic oxidation of the phthalimide moiety of the thalidomide molecule. This reaction is predominantly catalyzed by cytochrome P450 enzymes located in the liver.
Key Enzymes Involved
In vitro and in vivo studies have identified several CYP isoenzymes responsible for the 5-hydroxylation of thalidomide.
-
CYP2C19: This enzyme is considered a major contributor to the formation of 5-hydroxythalidomide.[3][4]
-
CYP3A4: This is another significant enzyme involved in the 5-hydroxylation of thalidomide.[5][6]
-
Further Metabolism: 5-hydroxythalidomide can be further metabolized by other CYP enzymes, such as CYP2J2, CYP2C18, and CYP4A11, to form dihydroxythalidomide. It is important to note that these enzymes act on 5-hydroxythalidomide and not on the parent thalidomide molecule.[4]
The metabolic conversion of thalidomide to 5-hydroxythalidomide is a critical activation step that can influence the drug's biological activity.
References
- 1. Pharmacokinetics of primary oxidative metabolites of thalidomide in rats and in chimeric mice humanized with different human hepatocytes [jstage.jst.go.jp]
- 2. Pharmacokinetics of primary metabolites 5-hydroxythalidomide and 5′-hydroxythalidomide formed after oral administration of thalidomide in the rabbit, a thalidomide-sensitive species [jstage.jst.go.jp]
- 3. Metabolism of thalidomide by human liver microsome cytochrome CYP2C19 is required for its antimyeloma and antiangiogenic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Liver Microsomal Cytochrome P450 3A Enzymes Involved in Thalidomide 5-Hydroxylation and Formation of a Glutathione Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
The Role of CYP2C19 in Thalidomide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a drug with a complex history, is now an important therapeutic agent for conditions such as multiple myeloma and erythema nodosum leprosum. Its pharmacological and teratogenic effects are intricately linked to its metabolism. While thalidomide can undergo spontaneous hydrolysis, enzymatic biotransformation, particularly by the cytochrome P450 (CYP) system, plays a crucial role in the formation of its hydroxylated metabolites. This technical guide provides an in-depth exploration of the role of CYP2C19, a polymorphic enzyme, in the metabolism of thalidomide. Understanding this metabolic pathway is critical for optimizing therapeutic efficacy and minimizing adverse drug reactions.
CYP2C19-Mediated Metabolism of Thalidomide
CYP2C19 is the primary enzyme responsible for the initial hydroxylation of thalidomide in humans.[1][2][3][4][5] This process leads to the formation of two main metabolites: 5-hydroxythalidomide (5-OH-thalidomide) and 5'-hydroxythalidomide (5'-OH-thalidomide).[1][3][4] Subsequently, 5-hydroxythalidomide can undergo further hydroxylation to form 5,6-dihydroxythalidomide, a reaction also partially catalyzed by CYP2C19, along with CYP2C9 and CYP1A1.[1][3][4][6] The involvement of CYP2C19 has been confirmed through experiments using human liver microsomes (HLMs) with varying CYP2C19 activity and recombinant human CYP2C19 enzymes.[1][3][4][6] Inhibition studies using CYP2C19-specific substrates, such as S-mephenytoin and omeprazole, have further solidified the role of this enzyme in thalidomide metabolism.[1][3][4][6]
The clinical relevance of CYP2C19-mediated metabolism is underscored by the genetic polymorphism of the CYP2C19 gene. Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs), which can influence the efficacy of thalidomide-based regimens.[2]
Signaling Pathway of Thalidomide Metabolism
Caption: CYP2C19-mediated metabolic pathway of thalidomide.
Quantitative Data
The following tables summarize the quantitative data available for the metabolism of thalidomide by CYP2C19.
Table 1: Kinetic Parameters for (R)-Thalidomide 5-Hydroxylation by Recombinant Human CYP2C19
| Parameter | Value | Reference |
| Apparent kcat | 18 ± 3 pmol/min/nmol P450 | [7] |
| Apparent Km | 6.1 ± 1.5 mM | [7] |
Note: The study mentions that the substrate-dependent velocity curve was rather linear with little saturation, suggesting the slope may be a more useful measure of reaction efficiency.[7]
Table 2: Formation of Thalidomide Metabolites by Recombinant Human CYP Isozymes
| CYP Isozyme | 5-OH-Thalidomide Formation (pmol/min/nmol CYP) | cis-5'-OH-Thalidomide Formation (pmol/min/nmol CYP) | Reference |
| CYP2C19 | Present | Present | [3][6] |
| CYP2B6 | Not detected | Lesser amount | [6] |
| CYP2C9 | Not detected | Detected (below quantification limit) | [6] |
Note: The table indicates the capability of the isozymes to form the metabolites. Specific quantitative formation rates from this comparative study were not provided in the abstract.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying thalidomide metabolism.
In Vitro Metabolism of Thalidomide using Human Liver Microsomes (HLM)
This protocol describes a general procedure for assessing the metabolism of thalidomide in HLM.
1. Materials:
-
Human Liver Microsomes (pooled from multiple donors)
-
Thalidomide
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+) or 20 mM NADPH solution
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or other organic solvent (for reaction termination)
-
Internal standard (for analytical quantification)
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM (e.g., 0.8 mg/mL protein concentration), and thalidomide (e.g., 400 µM) in a microcentrifuge tube.[3]
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) with gentle agitation.
-
Initiate the metabolic reaction by adding the NADPH regenerating system or a final concentration of 1 mM NADPH.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 50-60 minutes).[3][8]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or another suitable organic solvent. This step also serves to precipitate the microsomal proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
3. Analytical Method (HPLC-UV):
-
Column: Reversed-phase C18 column (e.g., Develosil ODS UG-5, 150mm x 4.6mm, 5µm).[9]
-
Mobile Phase: Isocratic mixture of 0.01M potassium dihydrogen orthophosphate and Acetonitrile (e.g., 80:20 v/v).[9]
Experimental Workflow for In Vitro Thalidomide Metabolism Assay
Caption: General workflow for an in vitro thalidomide metabolism experiment.
In Vitro Metabolism with Recombinant Human CYP2C19
This protocol is similar to the HLM assay but uses a specific recombinant enzyme to isolate the activity of CYP2C19.
1. Materials:
-
Recombinant human CYP2C19 co-expressed with NADPH-cytochrome P450 reductase
-
Thalidomide
-
NADPH regenerating system or NADPH
-
100 mM Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer, recombinant CYP2C19 (e.g., 100 pmol/mL), and thalidomide at various concentrations (e.g., 50-600 µM for kinetic studies).[3]
-
Follow steps 2-7 as described in the HLM protocol. Incubation times may vary depending on the experiment (e.g., 50 minutes).[3]
3. Data Analysis for Enzyme Kinetics:
-
Measure the formation rate of 5-hydroxythalidomide and/or 5'-hydroxythalidomide at different thalidomide concentrations.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km values. Alternatively, use a Lineweaver-Burk plot for visualization.[3]
Conclusion
CYP2C19 plays a pivotal and well-defined role in the oxidative metabolism of thalidomide in humans, primarily through 5- and 5'-hydroxylation. The subsequent formation of 5,6-dihydroxythalidomide is also partially mediated by this enzyme. The polymorphic nature of CYP2C19 introduces inter-individual variability in thalidomide metabolism, which can have clinical implications. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working to further elucidate the complex pharmacology of thalidomide and to develop safer and more effective therapeutic strategies. Further investigation into the specific activities of the hydroxylated metabolites is warranted to fully understand their contribution to the therapeutic and toxicological profile of thalidomide.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thalidomide metabolism by the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of angiogenesis by thalidomide requires metabolic activation, which is species-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijirmf.com [ijirmf.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 12. A new method for determination of both thalidomide enantiomers using HPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spontaneous Hydrolysis of Thalidomide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spontaneous hydrolysis of thalidomide (B1683933) and its primary metabolites. The content is structured to offer valuable insights for researchers, scientists, and professionals involved in drug development, focusing on the critical aspects of stability, degradation pathways, and analytical methodologies.
Introduction
Thalidomide, a glutamic acid derivative, is a chiral drug with a well-documented history, from its use as a sedative to its current applications in treating various inflammatory conditions and cancers.[1] A key characteristic of thalidomide is its instability in aqueous solutions at physiological pH, where it undergoes spontaneous, non-enzymatic hydrolysis.[1][2] This degradation process is of significant interest as it influences the drug's bioavailability, pharmacokinetic profile, and potentially its therapeutic and toxicological effects. Understanding the kinetics and pathways of thalidomide's hydrolysis, as well as that of its metabolites, is crucial for the development of stable formulations and for interpreting pharmacological and toxicological data.
Hydrolysis of Thalidomide
The hydrolysis of thalidomide is primarily dependent on pH and temperature. The four amide bonds within the thalidomide molecule are susceptible to cleavage in aqueous environments, particularly at pH values above 6.0.[3]
Hydrolysis Pathway
The spontaneous hydrolysis of thalidomide initially leads to the formation of three primary products through the opening of the glutarimide (B196013) ring. Further degradation of these primary products results in a cascade of secondary metabolites. The initial hydrolysis pathway is depicted below.
Quantitative Data on Thalidomide Hydrolysis
The rate of thalidomide hydrolysis is significantly influenced by pH and temperature. The degradation follows pseudo-first-order kinetics under constant pH and temperature.
| pH | Temperature (°C) | Half-life (t½) (hours) | Average Rate Constant (k) (h⁻¹) | Reference |
| 6.0 | 25 | - | - | [4] |
| 6.0 | 32 | - | - | [4] |
| 6.4 | 25 | - | - | [4] |
| 6.4 | 32 | 25 - 35 | 2.35 x 10⁻² | [4] |
| 7.4 | 25 | - | - | [4] |
| 7.4 | 32 | - | - | [4] |
| 7.4 | 37 | ~12 (for analogue EM 12) | - | [5] |
Table 1: Quantitative Data on the Spontaneous Hydrolysis of Thalidomide
Hydrolysis of Thalidomide Metabolites
Limited quantitative data is available on the spontaneous hydrolysis of the primary metabolites of thalidomide. However, it is understood that these metabolites also undergo further hydrolysis. One study investigating the fate of four 14C-labelled hydrolysis products in pregnant rabbits found that the administered compounds and their further hydrolysis products were present in the plasma and embryo, indicating their relative stability in vivo over the study period.[6][7]
Experimental Protocols
This section outlines the methodologies for studying the spontaneous hydrolysis of thalidomide and its metabolites.
Materials
-
Thalidomide reference standard
-
Metabolite reference standards (if available)
-
Phosphate (B84403) buffer salts (e.g., potassium dihydrogen phosphate, sodium hydroxide)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other acids for pH adjustment and reaction quenching
Buffer Preparation
Phosphate buffers are commonly used for studying drug stability at physiological pH.
Preparation of 0.1 M Phosphate Buffer (pH 7.4):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in distilled water.
-
Adjust the pH to 7.4 using a concentrated sodium hydroxide (B78521) solution while monitoring with a calibrated pH meter.
-
Bring the final volume to the desired level with distilled water.
For a comprehensive guide on preparing various buffer solutions, refer to established pharmaceutical guidelines.[8][9][10][11][12]
Kinetic Study Experimental Workflow
The following workflow can be employed to determine the hydrolysis kinetics of thalidomide and its metabolites.
HPLC-UV Analytical Method
A validated stability-indicating HPLC-UV method is essential for accurately quantifying the remaining parent compound and monitoring the formation of hydrolysis products.
| Parameter | Recommended Conditions | References |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [5][7] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with acidic modifier (e.g., phosphoric acid) | [7][13] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection Wavelength | 297 nm | [5][7] |
| Injection Volume | 20 µL | - |
| Column Temperature | Ambient or controlled (e.g., 30°C) | [4] |
Table 2: Example HPLC-UV Conditions for Thalidomide Analysis
To prevent further hydrolysis during analysis, it is crucial to acidify the samples.[13]
Signaling Pathways and Logical Relationships
While the spontaneous hydrolysis of thalidomide is a chemical process, understanding the relationship between the parent compound and its metabolites is crucial for interpreting biological data.
References
- 1. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirmf.com [ijirmf.com]
- 6. researchgate.net [researchgate.net]
- 7. ajpaonline.com [ajpaonline.com]
- 8. pharmasciences.in [pharmasciences.in]
- 9. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 10. pharmacyinfoline.com [pharmacyinfoline.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. welch-us.com [welch-us.com]
- 13. Liquid chromatographic determination of thalidomide in tablets, capsules, and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of thalidomide and its hydroxylated metabolites
An In-depth Technical Guide to the Pharmacokinetics of Thalidomide (B1683933) and its Hydroxylated Metabolites
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Thalidomide, a glutamic acid derivative with a complex history, has re-emerged as a critical therapeutic agent for conditions such as erythema nodosum leprosum and multiple myeloma.[1][2] Its clinical utility is intrinsically linked to its pharmacokinetic and metabolic profile. This document provides a comprehensive technical overview of the absorption, distribution, metabolism, and excretion (ADME) of thalidomide, with a specific focus on its hydroxylated metabolites. Thalidomide's biotransformation is characterized by two primary routes: spontaneous, non-enzymatic hydrolysis and cytochrome P450 (CYP)-mediated hydroxylation.[3][4][5] The latter pathway, though minor in terms of overall drug elimination, is crucial as it generates pharmacologically active hydroxylated metabolites, including 5-hydroxythalidomide and 5'-hydroxythalidomide.[6][7] Understanding the formation and disposition of these metabolites is vital for elucidating the drug's mechanisms of action and toxicity. This guide synthesizes quantitative pharmacokinetic data, details common experimental protocols for its study, and provides visual diagrams of key metabolic and signaling pathways.
Pharmacokinetics of Thalidomide
The pharmacokinetic profile of thalidomide in humans is characterized by slow absorption, dose-dependent changes in peak concentration, and elimination primarily through non-enzymatic hydrolysis.
Absorption
Following oral administration, thalidomide is absorbed slowly and extensively.[1] In healthy volunteers receiving a single 200 mg oral dose, peak plasma concentrations (Cmax) are typically observed between 3 to 4 hours (Tmax) post-administration.[1] Due to its low aqueous solubility, thalidomide exhibits absorption rate-limited pharmacokinetics, a phenomenon often termed the "flip-flop" phenomenon, where the absorption rate is slower than the elimination rate.[1] Consequently, the apparent elimination half-life of approximately 5-6 hours for some formulations more accurately reflects the absorption process.[1][8]
While the area under the curve (AUC) increases proportionally with doses from 50 to 400 mg, the Cmax increases less than proportionally, and the Tmax is prolonged with higher doses, which is also attributed to the drug's low solubility.[1][9]
Distribution
Thalidomide is a racemic mixture, and its (R)- and (S)-enantiomers interconvert in plasma.[1][10] The mean plasma protein binding is 55% and 66% for the (+)R and (−)S enantiomers, respectively.[11] The apparent volume of distribution has been estimated to be between 70-120 L.[11][12]
Metabolism
Thalidomide is biotransformed through two main pathways: non-enzymatic hydrolysis and enzyme-mediated hydroxylation.[3][4]
-
Non-enzymatic Hydrolysis: The predominant mechanism of thalidomide elimination is spontaneous hydrolysis at physiological pH.[1][13][14] The four amide bonds in the molecule are susceptible to cleavage, resulting in numerous renally excreted products.[1][4] This pathway is responsible for the clearance of the majority of the drug.
-
Enzymatic Hydroxylation: A smaller fraction of thalidomide undergoes oxidative metabolism by the hepatic cytochrome P450 (CYP) enzyme system.[3][5] This pathway, while minor, is significant as it produces pharmacologically active metabolites. The primary hydroxylated metabolites are 5-hydroxythalidomide (hydroxylation on the phthalimide (B116566) ring) and 5'-hydroxythalidomide (hydroxylation on the glutarimide (B196013) ring).[6][15] In humans, the polymorphic enzyme CYP2C19 is primarily responsible for these hydroxylation reactions.[6][16] Other enzymes like CYP2C9 and CYP1A1 may be involved in the subsequent hydroxylation of 5-hydroxythalidomide to 5,6-dihydroxythalidomide.[6] Studies in humanized-liver mice also suggest a role for CYP3A4 in the formation of 5-hydroxythalidomide.[17]
Excretion
The vast majority of an absorbed thalidomide dose is eliminated in the urine as its various hydrolysis products.[1] Less than 1% of the parent drug is excreted unchanged in the urine, indicating that nonrenal clearance, primarily through hydrolysis, is the main route of elimination.[11][12]
Pharmacokinetics of Hydroxylated Metabolites
The hydroxylated metabolites of thalidomide, particularly 5-hydroxythalidomide and 5'-hydroxythalidomide, are of significant interest due to their potential contribution to both the therapeutic and toxic effects of the parent drug.[18] However, their detection and quantification in human plasma have proven challenging.
In many studies involving healthy volunteers and patients, these hydroxylated metabolites are either undetectable in plasma or present at very low concentrations, often near the limit of quantification.[5][7][13][19] For instance, in one study with healthy volunteers, only the 5'-hydroxy metabolite was found in low concentrations in plasma, while 5-hydroxythalidomide was not detected.[7] Similarly, in patients with Hansen's disease and multiple myeloma, hydroxylated metabolites were not detected in plasma.[5][13] This suggests that while enzymatic metabolism occurs, the resulting metabolites are either rapidly cleared or represent a very small fraction of the total drug exposure.
Despite their low systemic concentrations, these metabolites are pharmacologically active. 5-hydroxythalidomide is known to be a cereblon (CRBN) ligand, and its formation is considered relevant to the drug's activity.[18][20] Both thalidomide and 5-hydroxythalidomide can induce the degradation of the transcription factor PLZF, which is implicated in thalidomide-induced teratogenicity.[18]
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for thalidomide and its hydroxylated metabolites.
Table 1: Single-Dose Pharmacokinetic Parameters of Thalidomide in Healthy Volunteers
| Parameter | 200 mg Dose[1] | 200 mg Dose[12] | 200 mg Dose[11] | 400 mg Dose[13][14] |
| Cmax (mg/L) | 1.0 - 2.0 | 1.15 ± 0.2 | 2.00 ± 0.55 | ~3.5 (Simulated)[1] |
| Tmax (h) | 3 - 4 | 4.39 ± 1.27 | 2 - 5[2] | Prolonged vs. 200mg[1] |
| AUCinf (mg·h/L) | 18 | ~23 (Calculated) | 19.80 ± 3.61 | Dose-proportional[1][9] |
| t1/2 (h) | ~6 (Apparent) | 8.70 ± 4.11 | 6.17 ± 2.56 | ~6 (Apparent)[1] |
| CL/F (L/h) | 10 | 10.41 ± 2.04 | 10.50 ± 2.10 | Independent of dose[9] |
| Vd/F (L) | ~16 (True Vd) | 120.69 ± 45.36 | 70 - 120 | Increases with dose[9] |
| Data are presented as mean ± SD or range where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total body clearance; Vd/F: Apparent volume of distribution. |
Table 2: Pharmacokinetic Data on Hydroxylated Metabolites of Thalidomide in Humans
| Metabolite | Finding in Human Plasma/Urine | Concentration Range | Study Population |
| 5-hydroxythalidomide | Not found in plasma[7]; Very low amounts in urine[13][14] | Below detection limit (1-2 ng/mL)[7] | Healthy Volunteers / Hansen's Disease Patients |
| 5'-hydroxythalidomide | Found in low concentrations in plasma[7] | Low ng/mL range | Healthy Volunteers |
| 5,6-dihydroxythalidomide | Not found in plasma[7] | Below detection limit (1-2 ng/mL) | Healthy Volunteers |
Experimental Protocols
The quantification of thalidomide and its metabolites requires sensitive and specific analytical methods, typically employed within a well-defined clinical study protocol.
Representative Clinical Pharmacokinetic Study Design
A common design to assess the pharmacokinetics of thalidomide is an open-label, single-dose, crossover study in healthy volunteers.[8][9]
-
Subjects: Healthy adult male volunteers are often recruited.[8][12]
-
Dosing: Subjects receive a single oral dose of thalidomide (e.g., 200 mg).[1][8][12]
-
Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).[8]
-
Sample Handling: To prevent the spontaneous hydrolysis of thalidomide, plasma samples are often immediately acidified (e.g., with citrate (B86180) buffer, pH 1.5) and stored frozen (-20°C or lower) until analysis.[7][21][22]
Analytical Method: LC-MS/MS for Simultaneous Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for accurately measuring thalidomide and its hydroxylated metabolites in plasma.[23][24]
-
Sample Preparation: Analytes are extracted from plasma (e.g., 100 µL) using liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or ether-dichloromethane.[22][23] An internal standard (e.g., umbelliferone (B1683723) or temozolomide) is added prior to extraction for accurate quantification.[23][24]
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., BETASIL C18, 4.6 × 150 mm, 5 µm) is used for separation.[23]
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol (B129727) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) is employed.[22][23]
-
-
Mass Spectrometry:
-
Ionization: Detection is performed using a triple quadrupole mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[23]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Example Transitions:
-
-
Validation: The method is validated for linearity, precision, accuracy, recovery, matrix effect, and stability according to regulatory guidelines.[23] Calibration curves are typically linear over a range of 10-2000 ng/mL for thalidomide and lower ranges (e.g., 0.2-200 ng/mL) for the metabolites.[23]
Visualizations: Pathways and Workflows
Thalidomide Metabolic Pathways
Caption: Metabolic pathways of thalidomide biotransformation.
Experimental Workflow for a Thalidomide PK Study
Caption: Standard experimental workflow for a clinical pharmacokinetic study.
Signaling Pathway: CRBN-Mediated Protein Degradation
Caption: Mechanism of thalidomide-induced protein degradation via CRBN.
References
- 1. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hydroxylated metabolites of thalidomide: formation in-vitro and in-vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-dose oral pharmacokinetics of three formulations of thalidomide in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thalidomide dose proportionality assessment following single doses to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Plasma pharmacokinetics and urinary excretion of thalidomide after oral dosing in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of thalidomide in human microsomes, cloned human cytochrome P-450 isozymes, and Hansen's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of thalidomide in human microsomes, cloned human cytochrome P‐450 isozymes, and Hansen’s disease patients | Semantic Scholar [semanticscholar.org]
- 15. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Vivo and In Vitro Induction of Cytochrome P450 3A4 by Thalidomide in Humanized-Liver Mice and Experimental Human Hepatocyte HepaSH cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. tenovapharma.com [tenovapharma.com]
- 21. Determination of thalidomide in plasma and blood by high-performance liquid chromatography: avoiding hydrolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Differences in Thalidomide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the significant interspecies differences in the metabolism of thalidomide (B1683933). Understanding these variations is critical for the interpretation of preclinical data and the clinical development of thalidomide and its analogues. This document summarizes key quantitative data, details common experimental protocols, and visualizes metabolic pathways and experimental workflows.
Core Concepts in Thalidomide Metabolism
Thalidomide undergoes biotransformation through two primary routes: spontaneous non-enzymatic hydrolysis and enzymatic hydroxylation mediated by cytochrome P450 (CYP) enzymes.[1][2][3][4] The balance between these pathways varies dramatically across species, leading to different pharmacokinetic profiles and, consequently, diverse biological effects, including the species-specific nature of its teratogenicity.[1][2] Rodents, for instance, are resistant to the teratogenic effects of thalidomide, while humans and rabbits are highly susceptible.[1][2] These differences are largely attributed to variations in metabolism.[1][5]
Quantitative Pharmacokinetic Data
Significant variations in the pharmacokinetic parameters of thalidomide have been observed across different species. These differences are largely attributed to the rate of metabolism, particularly hydroxylation.[1][5]
| Species | Dose | AUC (µmol/L·h) | Elimination Half-life (t½) (hours) |
| Human (Multiple Myeloma Patients) | 200 mg | 81 | 7.3 |
| Rabbit | 2 mg/kg | 8 | 2.2 |
| Mouse | 2 mg/kg | 4 | 0.5 |
| (Data sourced from references[1][5][6]) |
Metabolic Pathways and Interspecies Variation
The primary metabolic pathways of thalidomide are hydrolysis and hydroxylation. The extent of each pathway is highly species-dependent.
General Metabolic Pathways
Thalidomide can spontaneously hydrolyze at its four amide bonds under physiological conditions, leading to a multitude of breakdown products.[3] Alternatively, it can be hydroxylated by hepatic CYP450 enzymes.[1][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholar.usuhs.edu [scholar.usuhs.edu]
- 5. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Thalidomide-5-OH in Multiple Myeloma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide (B1683933), a drug with a notorious past, has been repurposed as a cornerstone therapy for multiple myeloma (MM). Its therapeutic effects are primarily mediated through its binding to the E3 ubiquitin ligase cereblon (CRBN), leading to the degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of myeloma cells. However, the activity of its metabolites, such as Thalidomide-5-OH, is less well understood. This technical guide provides an in-depth overview of the current state of research on this compound in the context of multiple myeloma, focusing on its mechanism of action, relevant signaling pathways, and available experimental data. While specific quantitative data for the anti-myeloma efficacy of this compound is limited, this guide consolidates the existing knowledge and provides detailed experimental protocols to facilitate further investigation.
Introduction
Thalidomide's re-emergence as a potent anti-cancer agent has spurred extensive research into its mechanisms of action. The discovery of its direct binding to cereblon has revolutionized our understanding of its immunomodulatory and anti-proliferative effects. Thalidomide is metabolized in vivo to several hydroxylated forms, with 5-hydroxythalidomide (this compound) being one of the primary metabolites. Understanding the biological activity of these metabolites is crucial for a comprehensive understanding of thalidomide's overall therapeutic profile and for the development of next-generation immunomodulatory drugs (IMiDs®).
Mechanism of Action of Thalidomide and the Role of this compound
The primary mechanism of thalidomide's anti-myeloma activity involves its function as a "molecular glue." By binding to cereblon, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, thalidomide alters its substrate specificity. This leads to the recruitment and subsequent ubiquitination and proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these factors is a critical event that leads to the downregulation of c-Myc and IRF4, ultimately inducing apoptosis in myeloma cells.[3][4]
Interestingly, research suggests that this compound exhibits a different substrate degradation profile. While it also binds to cereblon, it has been shown to induce the degradation of the transcription factors PLZF (Promyelocytic Leukemia Zinc Finger) and SALL4, but not Ikaros (IKZF1).[5][6][7] This differential activity suggests that this compound may not share the primary anti-myeloma mechanism of its parent compound, which is largely dependent on Ikaros degradation. The degradation of SALL4 has been implicated in thalidomide's teratogenic effects.[6][8]
Signaling Pathway Diagram
Caption: Mechanism of Action of Thalidomide and this compound.
Quantitative Data
Pharmacokinetic studies in multiple myeloma patients have shown that hydroxylated metabolites of thalidomide, including 5-hydroxythalidomide, are often undetectable in plasma.[9][10][11] This suggests that the systemic exposure to this metabolite is low and that the parent drug is likely the primary driver of the anti-myeloma effects observed in patients.
Table 1: Pharmacokinetic Parameters of Thalidomide in Multiple Myeloma Patients
| Parameter | Value | Reference |
| Elimination Half-Life | 7.3 hours | [9] |
| AUC (200 mg dose) | 81 µmol/L·hour | [9] |
| Hydroxylated Metabolites | Undetectable | [9][10][11] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound in multiple myeloma research. Where specific protocols for this compound are not available, general protocols that can be adapted are provided.
Synthesis and Purification of this compound
A synthetic route for racemic cis-5'-hydroxythalidomide has been described.[12] The synthesis involves the use of a lactone derivative of N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid. This is followed by a series of reactions including isoglutamine (B555469) formation, dehydration to form the glutarimide (B196013) ring, deprotection, phthalimidation, and deacetylation.
Purification: Purification of the final product can be achieved through crystallization or column chromatography.[13]
In Vitro Cell Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of this compound on multiple myeloma cell lines (e.g., MM.1S, U266, RPMI 8226).
Materials:
-
Multiple myeloma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed myeloma cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[8]
In Vitro Angiogenesis Assay (HUVEC Tube Formation Assay)
This assay assesses the effect of this compound on the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
This compound
-
24-well plates
-
Inverted microscope
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate with 50-100 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound.
-
Seed the HUVECs onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells/well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tube network.[14][15][16]
Western Blot Analysis of Ikaros and Aiolos Degradation
This protocol is to determine if this compound induces the degradation of Ikaros and Aiolos in multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescence detection reagents
Procedure:
-
Treat multiple myeloma cells with this compound at various concentrations and time points. Include a positive control (e.g., lenalidomide) known to induce Ikaros/Aiolos degradation.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.[17]
Diagrams
Experimental Workflow: Cell Viability (MTT) Assay
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]
- 6. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Thalidomide metabolites in mice and patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Thalidomide-5-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Thalidomide-5-OH, a primary metabolite of Thalidomide (B1683933), in biological matrices. The protocols focus on robust and sensitive techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Thalidomide, a drug with a complex history, is now recognized for its immunomodulatory and anti-angiogenic properties, leading to its use in treating various cancers and inflammatory diseases.[1] The metabolism of thalidomide is a critical aspect of its pharmacology, with this compound being a significant hydroxylated metabolite.[2] Accurate and sensitive detection of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's mechanism of action. This document outlines validated analytical methods for its quantification.
Analytical Methods Overview
The primary methods for the quantification of this compound and the parent drug, thalidomide, in biological samples are HPLC with UV detection and LC-MS/MS.[1] LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where low concentrations are expected.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. An accurate and sensitive LC-MS/MS method has been developed for the simultaneous determination of thalidomide, 5-hydroxy thalidomide, and 5'-hydroxy thalidomide in human plasma.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of a validated LC-MS/MS method for the analysis of this compound.
| Parameter | Thalidomide | This compound | 5'-hydroxy thalidomide | Internal Standard (Umbelliferone) |
| Precursor Ion (m/z) | 259.1 | 273.2 | 273.2 | 163.1 |
| Product Ion (m/z) | 186.1 | 161.3 | 146.1 | 107.1 |
| Calibration Curve Range | 10.0-2000.0 ng/mL | 0.2-50.0 ng/mL | 1.0-200.0 ng/mL | N/A |
Data sourced from a validated LC-MS/MS method for simultaneous determination in human plasma.[3][4]
Another validated LC-MS/MS method for thalidomide in human plasma using temozolomide (B1682018) as an internal standard demonstrated a linear dynamic range of 2–1500 ng/ml.[5][6] The intra- and inter-day precisions were reported as 6.8–13.5% and 4.3–5.0%, respectively, with an accuracy of 2.0–3.5%.[5]
Experimental Protocols
Protocol 1: LC-MS/MS for Simultaneous Determination of Thalidomide and its Hydroxylated Metabolites in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of thalidomide, 5-hydroxy thalidomide, and 5'-hydroxy thalidomide in human plasma.[3][4]
1. Sample Preparation: Liquid-Liquid Extraction
a. To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (umbelliferone). b. Perform liquid-liquid extraction by adding ethyl acetate. c. Vortex the mixture thoroughly. d. Centrifuge to separate the organic and aqueous layers. e. Carefully transfer the organic layer (supernatant) to a new tube. f. Evaporate the organic solvent to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
Mobile Phase: Methanol-water containing 0.1% formic acid (70:30, v/v) in isocratic mode[3][4]
-
Injection Volume: 20 µL[6]
-
Column Temperature: 40°C[5]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API triple quadrupole mass spectrometer[3][4]
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[3][5]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
While less sensitive than LC-MS/MS, HPLC with UV detection can be employed for the analysis of thalidomide and its metabolites, particularly in pharmaceutical formulations.[7][8]
1. Sample Preparation
a. For solid dosage forms, accurately weigh and dissolve the sample in a suitable diluent. b. Filter the solution through a 0.45 µm PVDF filter before injection.[7]
2. Chromatographic Conditions
-
Column: Develosil ODS UG-5 column (150mm x 4.6mm, 5µm particle size)[7][8]
-
Mobile Phase: 0.01M potassium dihydrogen orthophosphate and Acetonitrile (80:20, v/v)[7][8]
-
Injection Volume: 10 µL[7]
Visualizations
The following diagrams illustrate the experimental workflows for the analytical detection of this compound.
Caption: LC-MS/MS experimental workflow for this compound detection.
Caption: HPLC-UV experimental workflow for Thalidomide analysis.
References
- 1. Recent advances in analytical determination of thalidomide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-MOL [x-mol.net]
- 5. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ijirmf.com [ijirmf.com]
- 8. ajpaonline.com [ajpaonline.com]
Application Note and Protocol for the Quantification of Thalidomide and its Metabolites by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a drug with a complex history, is now a valuable therapeutic agent for treating conditions such as multiple myeloma and erythema nodosum leprosum.[1] Its pharmacological and teratogenic effects are attributed to its complex metabolism, which primarily involves non-enzymatic hydrolysis and cytochrome P450 (CYP)-mediated hydroxylation.[2] This leads to the formation of numerous metabolites, with 5-hydroxythalidomide and 5'-hydroxythalidomide being key hydroxylated products, alongside various hydrolysis products. Understanding the pharmacokinetic profile of thalidomide and its metabolites is crucial for optimizing therapeutic efficacy and minimizing adverse effects.
This document provides a detailed application note and protocol for the quantitative analysis of thalidomide and its primary metabolites in biological matrices, particularly human plasma, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Thalidomide
Thalidomide undergoes biotransformation through two main pathways:
-
Non-enzymatic Hydrolysis: The glutarimide (B196013) and phthalimide (B116566) rings of thalidomide are susceptible to spontaneous hydrolysis under physiological conditions, leading to the formation of a variety of inactive, polar metabolites.[2]
-
CYP-mediated Hydroxylation: Cytochrome P450 enzymes, particularly CYP2C19, are involved in the hydroxylation of thalidomide to form active metabolites such as 5-hydroxythalidomide and 5'-hydroxythalidomide.[3]
The primary mechanism of action of thalidomide and its immunomodulatory derivatives involves binding to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[4][5] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] This degradation is central to the anti-myeloma and immunomodulatory effects of the drug.[4]
Experimental Protocols
This section details the methodologies for the quantification of thalidomide and its metabolites in human plasma.
Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction is a common and effective method for extracting thalidomide and its metabolites from plasma samples.[4]
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., Temozolomide, 100 ng/mL)
-
Methanol-ammonium acetate (B1210297) (50:50, v/v) with 0.2% formic acid
-
Ether-dichloromethane (3:2, v/v)
-
Micro-centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a micro-centrifuge tube, add 100 µL of the IS working solution.
-
Add 150 µL of methanol-ammonium acetate solution and vortex mix.
-
Add 3 mL of ether-dichloromethane and agitate for 10 minutes.
-
Centrifuge the mixture at 3000 x g for 5 minutes.
-
Transfer the organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.[4]
HPLC Method
Chromatographic Conditions:
-
Column: TC-C18, 5 µm, 4.6 x 50 mm (or equivalent)[1]
-
Mobile Phase: Methanol:10 mM Ammonium Acetate:Formic Acid (60:40:0.04, v/v/v)[4]
-
Flow Rate: 0.9 mL/min[4]
-
Column Temperature: 40°C[4]
-
Injection Volume: 20 µL[4]
LC-MS/MS Method (for enhanced sensitivity and specificity)
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Spray Voltage: 5000 V[4]
-
Source Temperature: 500°C[4]
Data Presentation
The following tables summarize quantitative data from various validated HPLC and LC-MS/MS methods for the analysis of thalidomide.
Table 1: Quantitative Parameters for Thalidomide Analysis
| Parameter | Method 1 (LC-MS/MS)[4] | Method 2 (HPLC-UV)[8] | Method 3 (HPLC-UV)[7] |
| Linearity Range | 2 - 1500 ng/mL | 0.02 - 50 µM | 25 - 200 µg/mL |
| LLOQ | 2 ng/mL | 0.02 µM | - |
| Intra-day Precision (%RSD) | 6.8 - 13.5% | - | 0.37% |
| Inter-day Precision (%RSD) | 4.3 - 5.0% | - | 0.56% |
| Accuracy (%RE) | 2.0 - 3.5% | - | - |
| Extraction Recovery | 92.1 - 95.3% | - | - |
| Retention Time | 2.82 min | - | 2.17 min |
Table 2: Chromatographic Conditions for Thalidomide and Metabolite Analysis
| Parameter | Method A (LC-MS/MS)[9] | Method B (HPLC-UV)[6] |
| Analytes | Thalidomide, 5-hydroxy thalidomide, 5'-hydroxy thalidomide | (-)-(S)-thalidomide, (+)-(R)-thalidomide |
| Column | BETASIL C18 (4.6 x 150 mm, 5 µm) | CHIRALPAK AD-RH |
| Mobile Phase | Methanol:water with 0.1% formic acid (70:30, v/v) | 10% acetonitrile, 70% methanol, 20% 0.025 M citrate (B86180) buffer (pH 3.0) |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Detection | APCI-MS/MS | UV at 220 nm |
| Retention Times | - | (-)-(S)-thalidomide: 13.5 min, (+)-(R)-thalidomide: 17.6 min |
| Linearity Range | Thalidomide: 10-2000 ng/mL; 5-OH: 0.2-50 ng/mL; 5'-OH: 1-200 ng/mL | - |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of thalidomide and its metabolites from plasma samples.
Conclusion
The described HPLC and LC-MS/MS methods provide sensitive, specific, and reliable approaches for the quantification of thalidomide and its major metabolites in biological matrices. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development, enabling robust pharmacokinetic and metabolic studies of this important therapeutic agent. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. For trace-level quantification and high-throughput analysis, LC-MS/MS is the preferred method.
References
- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new method for determination of both thalidomide enantiomers using HPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 9. researchgate.net [researchgate.net]
Application Notes: Analysis of Thalidomide and its Metabolites using Liquid Chromatography-Mass Spectrometry
References
- 1. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. LC-MS/MS and chiroptical spectroscopic analyses of multidimensional metabolic systems of chiral thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. LC-MS/MS method for simultaneous determination of thalidomide, lenalidomide, cyclophosphamide, bortezomib, dexamethasone and adriamycin in serum of multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Synthesis and In Vitro Applications of Thalidomide-5-OH: A Detailed Guide for Researchers
Introduction: Thalidomide-5-OH, a primary hydroxylated metabolite of thalidomide, has garnered significant interest in chemical biology and drug discovery. It serves as a potent molecular glue, mediating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific "neosubstrate" proteins, leading to their targeted degradation. This application note provides detailed protocols for the chemical synthesis of this compound and its subsequent use in in vitro assays to characterize its binding to CRBN and its efficacy in inducing the degradation of key protein targets, such as SALL4 and PLZF.
Chemical Synthesis of this compound
The synthesis of this compound (5-hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) can be achieved through the condensation of a hydroxylated phthalic acid derivative with 3-aminopiperidine-2,6-dione (B110489). While specific literature on the direct synthesis of this compound is sparse, a general and adaptable two-step synthetic route is proposed based on established methods for similar phthalimide (B116566) derivatives.
Proposed Synthesis of this compound:
Step 1: Synthesis of 4-Hydroxyphthalic Anhydride (B1165640) This intermediate can be synthesized from commercially available starting materials.
Step 2: Condensation with 3-Aminopiperidine-2,6-dione The final step involves the reaction of 4-hydroxyphthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride.
Detailed Protocol:
-
A mixture of 4-hydroxyphthalic anhydride (1.0 equivalent), 3-aminopiperidine-2,6-dione hydrochloride (1.0 equivalent), and sodium acetate (B1210297) (1.1 equivalents) is prepared in glacial acetic acid.
-
The reaction mixture is heated to reflux (approximately 120-130°C) and stirred for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the acetic acid is removed under reduced pressure.
-
The residue is then partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield 5-hydroxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
Quantitative Data for Synthesis:
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (HPLC) | >95%[1] |
| Appearance | White to off-white solid[1] |
| Molecular Formula | C₁₃H₁₀N₂O₅[1] |
| Molecular Weight | 274.23 g/mol [1] |
In Vitro Biological Evaluation of this compound
This compound functions by binding to CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of neosubstrates like the transcription factors SALL4 and PLZF.[2][3][4][5]
CRL4-CRBN Signaling Pathway:
Caption: CRL4-CRBN mediated protein degradation pathway.
Experimental Protocols
1. Cereblon (CRBN) Engagement Assay (NanoBRET™)
This assay measures the binding of this compound to CRBN in live cells.
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA for NanoLuc®-CRBN fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
This compound
-
NanoBRET™ CRBN Tracer
-
Nano-Glo® Substrate
-
Luminometer capable of measuring dual-filtered luminescence
-
Cell Seeding: Seed HEK293T cells in a white, 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Transfection: Transfect the cells with the NanoLuc®-CRBN fusion plasmid according to the manufacturer's protocol. Incubate for 4-6 hours post-transfection.
-
Compound Treatment: Prepare a serial dilution of this compound in Opti-MEM™. Remove the growth medium from the cells and add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Tracer and Substrate Addition: Prepare a working solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM™. Add 50 µL of this solution to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 2 hours. Measure luminescence at 460 nm (donor emission) and 618 nm (acceptor emission).
-
Data Analysis: Calculate the BRET ratio (acceptor signal/donor signal). Plot the BRET ratio against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
2. CRBN-Neosubstrate Interaction Assay (AlphaScreen™)
This assay quantifies the this compound-induced interaction between CRBN and a neosubstrate (e.g., SALL4 or PLZF).[2]
Materials:
-
Purified recombinant biotinylated CRBN (bls-CRBN)
-
Purified recombinant FLAG-GST-tagged neosubstrate (FLAG-GST-SALL4 or FLAG-GST-PLZF)
-
Streptavidin-coated Donor beads
-
Anti-FLAG Acceptor beads
-
This compound
-
Assay buffer
-
384-well microplate
-
AlphaScreen-capable plate reader
Protocol: [2]
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add bls-CRBN, FLAG-GST-neosubstrate, and the this compound dilutions.
-
Add a mixture of Streptavidin-coated Donor beads and anti-FLAG Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen reader.
-
Data is expressed as relative AlphaScreen signal, with the DMSO control set to 1.[2]
Quantitative Data for CRBN-Neosubstrate Interaction:
| Compound | Neosubstrate | Concentration Range (µM)[2] | Observed Effect |
| This compound | SALL4 | 3.125 - 200 | Dose-dependent increase in interaction signal[2] |
| This compound | PLZF | 3.125 - 200 | Dose-dependent increase in interaction signal[2] |
| Thalidomide | SALL4 | 3.125 - 200 | Dose-dependent increase in interaction signal[2] |
3. Neosubstrate Degradation Assay (Western Blot)
This assay confirms the degradation of endogenous SALL4 and PLZF in cells treated with this compound.
Materials:
-
HuH7 or THP-1 cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-SALL4, anti-PLZF, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound or DMSO for 16-24 hours.[2]
-
Cell Lysis: Harvest and lyse the cells. Quantify the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. Neosubstrate protein levels are normalized to the loading control.
Quantitative Data for Neosubstrate Degradation:
| Cell Line | Neosubstrate | This compound (µM) | Treatment Time (h) | % Degradation (relative to DMSO) |
| HuH7 | SALL4 | 10 | 24 | Significant degradation observed[2] |
| HuH7 | PLZF | 10 | 24 | Significant degradation observed[2] |
| THP-1 | PLZF | 10 | 24 | Significant degradation observed[2] |
| HEK293T (overexpressing) | SALL4 | 10 | 16 | Degradation observed[2] |
| HEK293T (overexpressing) | PLZF | 10 | 16 | Degradation observed[2] |
Experimental Workflow for In Vitro Studies:
Caption: Workflow for synthesis and in vitro evaluation of this compound.
Conclusion
This application note provides a comprehensive guide for the synthesis and in vitro characterization of this compound. The detailed protocols for cellular and biochemical assays will enable researchers to effectively evaluate its potential as a molecular glue for targeted protein degradation studies. The provided quantitative data and diagrams offer a clear framework for experimental design and data interpretation in the exciting field of induced proximity-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]
- 3. An IMiD-induced SALL4 degron system for selective degradation of target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Thalidomide-5-OH in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide (B1683933) and its derivatives are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] Thalidomide-5-OH, a hydroxylated metabolite of thalidomide, serves as a valuable CRBN-recruiting moiety for the development of potent and selective PROTACs.[5][6]
These application notes provide a comprehensive guide to the use of this compound in PROTAC development, including its mechanism of action, synthesis strategies, and detailed protocols for the characterization of this compound-based PROTACs.
Mechanism of Action
This compound functions as a molecular glue, bringing the target protein and the CRBN E3 ligase into close proximity.[7] Thalidomide and its analogs bind to CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[8][9] This binding event modulates the substrate specificity of CRBN, leading to the ubiquitination of the target protein.[10] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][11]
PROTAC Synthesis using this compound
The synthesis of a this compound-based PROTAC typically involves the conjugation of a this compound-linker building block to a ligand for the protein of interest. Amide bond formation is a common strategy for this conjugation.
Protocol 1: General Amide Coupling for PROTAC Synthesis
This protocol describes a standard method for conjugating a POI ligand containing a primary amine to a this compound derivative with a terminal carboxylic acid linker.
Materials:
-
This compound with a terminal carboxylic acid linker
-
POI ligand with a primary or secondary amine
-
Coupling reagent (e.g., HATU, PyBOP)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Stirring apparatus
-
Analytical and preparative HPLC
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Dissolve this compound with a terminal carboxylic acid linker (1.0 equivalent) and the amine-containing POI ligand (1.0-1.2 equivalents) in anhydrous DMF.
-
Add the non-nucleophilic base, such as DIPEA (2-3 equivalents), to the reaction mixture.
-
In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2-1.5 equivalents) in anhydrous DMF.
-
Add the coupling reagent solution dropwise to the mixture of the this compound derivative and POI ligand at 0°C.
-
Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final PROTAC product by mass spectrometry and NMR to confirm its identity and purity.
Characterization of this compound-based PROTACs
A series of in vitro and cellular assays are essential to characterize the efficacy, potency, and selectivity of newly synthesized PROTACs.
Quantitative Data Summary
The following table summarizes key quantitative parameters for evaluating PROTAC performance.
| Parameter | Description | Typical Range |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein.[8] | 1 nM - 10 µM |
| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC.[8] | >80% |
| IC50 (Viability) | The concentration of the PROTAC that inhibits cell viability by 50%. | Varies |
| Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of the PROTAC to the POI and CRBN. | nM - µM |
Note: These values are illustrative and will vary depending on the specific PROTAC, target protein, and cell line used.
Protocol 2: In Vitro Protein Degradation Assay (Western Blotting)
This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized this compound-based PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (and a DMSO vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).[12]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[14]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[9]
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.[15]
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[4]
-
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxic effects of the PROTAC on cells.
Materials:
-
Cell line of interest
-
Synthesized this compound-based PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 4: Quantitative Proteomics for Selectivity Profiling
This protocol provides a global view of the PROTAC's impact on the cellular proteome to assess its selectivity.
Materials:
-
Cell line of interest
-
Synthesized this compound-based PROTAC
-
Lysis buffer
-
Trypsin
-
Tandem Mass Tags (TMT) or similar isobaric labels
-
High-pH reversed-phase liquid chromatography system
-
High-resolution mass spectrometer
Procedure:
-
Sample Preparation:
-
Isobaric Labeling:
-
Label the peptide samples from different treatment conditions with TMT or similar isobaric labels.[9]
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.[16]
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins, revealing the PROTAC's on- and off-target effects.[16]
-
Conclusion
This compound is a valuable E3 ligase ligand for the development of PROTACs. By leveraging the protocols and understanding the principles outlined in these application notes, researchers can effectively synthesize and characterize novel this compound-based PROTACs for targeted protein degradation, paving the way for new therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cellgs.com [cellgs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Thalidomide-5-OH in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its analogs have garnered significant interest in drug discovery due to their ability to induce the degradation of specific target proteins. This activity is mediated by their interaction with the E3 ubiquitin ligase Cereblon (CRBN). Thalidomide-5-OH, a primary metabolite of thalidomide, has been identified as a key player in this process, demonstrating a distinct substrate specificity and potent protein degradation capabilities. These application notes provide a comprehensive overview of the mechanism of action of thalidomomide-5-OH, protocols for its application in protein degradation studies, and a summary of the current understanding of its efficacy.
Mechanism of Action
This compound functions as a "molecular glue," bringing together the E3 ubiquitin ligase CRBN and specific target proteins, known as neosubstrates. This induced proximity leads to the ubiquitination of the neosubstrate by the CRL4^CRBN^ complex, marking it for degradation by the 26S proteasome. The primary identified neosubstrates of this compound include the transcription factors Sal-like protein 4 (SALL4) and Promyelocytic Leukemia Zinc Finger (PLZF), both of which are implicated in developmental processes and disease.[1][2][3]
The degradation of these proteins is initiated by the binding of this compound to a specific pocket in CRBN. This binding event alters the surface of CRBN, creating a novel interface for the recruitment of neosubstrates that would not normally interact with the E3 ligase.
Data Presentation
While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not extensively reported in the literature, qualitative and comparative studies have provided valuable insights into its efficacy.
Table 1: Comparative Degradation of Neosubstrates by Thalidomide and its Derivatives
| Compound | Target Protein | Cell Line | Observation | Reference |
| Thalidomide | SALL4 | H9 hESC, Kelly | Dose-dependent degradation observed. | [2] |
| Lenalidomide | SALL4 | H9 hESC, Kelly | Dose-dependent degradation observed. | [2] |
| Pomalidomide | SALL4 | H9 hESC, Kelly | Dose-dependent degradation observed. | [2] |
| This compound | SALL4 | HEK293T | Strongly induces degradation. | [3] |
| Thalidomide | PLZF | HEK293T | Induces degradation. | [3] |
| This compound | PLZF | HEK293T | Induces degradation. | [3] |
Note: The term "strongly induces" suggests a higher potency or efficacy compared to the parent compound, thalidomide, although precise quantitative comparisons are not available in the cited literature.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced protein degradation.
Caption: General experimental workflow for studying protein degradation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture human cell lines known to express the target proteins (e.g., HEK293T for general studies, Kelly cells for SALL4). Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well) to achieve 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. Aspirate the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
Protocol 2: Western Blotting for Protein Degradation Analysis
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target protein (e.g., anti-SALL4, anti-PLZF) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control.
-
Protocol 3: Immunoprecipitation to Confirm Protein-Protein Interactions
-
Cell Lysis:
-
Prepare cell lysates as described in the Western Blot protocol, but use a non-denaturing lysis buffer (e.g., containing 1% NP-40) to preserve protein complexes.
-
-
Pre-clearing Lysates:
-
Incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against the protein of interest (e.g., anti-CRBN) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the bound proteins by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the expected interacting partners (e.g., SALL4, PLZF) to confirm their co-immunoprecipitation with the bait protein.
-
Protocol 4: Mass Spectrometry-Based Proteomics for Global Protein Profiling
-
Sample Preparation:
-
Treat cells with this compound or a vehicle control as described in Protocol 1.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling (Optional):
-
For quantitative analysis, label the peptide samples from different conditions with isobaric TMT reagents.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixture by LC-MS/MS to identify and quantify the proteins.
-
-
Data Analysis:
-
Use appropriate software to analyze the mass spectrometry data, identify proteins, and determine their relative abundance between the treated and control samples. This will reveal the global proteomic changes induced by this compound and can help identify novel neosubstrates.
-
Conclusion
This compound is a potent inducer of protein degradation with a distinct substrate profile compared to its parent compound. Its ability to recruit neosubstrates like SALL4 and PLZF to the CRBN E3 ubiquitin ligase complex makes it a valuable tool for studying the ubiquitin-proteasome system and a potential starting point for the development of novel targeted protein degraders. The protocols provided here offer a framework for researchers to investigate the effects of this compound on protein degradation in a cellular context. Further quantitative studies are needed to fully elucidate its potency and efficacy.
References
- 1. Sall4 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Thalidomide-5-OH Activity in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thalidomide (B1683933), a drug with a complex history, has re-emerged as a valuable therapeutic agent for treating various inflammatory diseases and cancers, including multiple myeloma.[1][2] Its biological activity is, in part, attributed to its metabolites, including 5-hydroxythalidomide (Thalidomide-5-OH). This metabolite is formed by the hydroxylation of the phthalimide (B116566) ring and is implicated in the diverse effects of the parent compound.[1][3] Understanding the specific activities of this compound is crucial for the development of safer and more effective thalidomide analogs.
These application notes provide a detailed overview of key cell-based assays to evaluate the anti-inflammatory, anti-angiogenic, and anti-proliferative activities of this compound. Furthermore, an assay to assess its binding to Cereblon (CRBN), a primary target of thalidomide, is described.[4][5][6]
Anti-Inflammatory Activity of this compound
Thalidomide and its analogs are known to possess immunomodulatory and anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production and the modulation of the NF-κB signaling pathway.[1][7][8]
Key Cell-Based Assays
-
TNF-α Release Assay: Measures the inhibition of TNF-α secretion from stimulated immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7).
-
NF-κB Reporter Assay: Quantifies the activity of the NF-κB transcription factor, a key regulator of inflammatory responses.[9][10][11][12]
Data Presentation
| Assay | Cell Line | Stimulant | Typical IC50 Range for Thalidomide Analogs | Reference Compound |
| TNF-α ELISA | PBMCs / RAW 264.7 | LPS | 1 - 50 µM | Thalidomide |
| NF-κB Reporter Assay | HEK293 | TNF-α / PMA | 1 - 20 µM | Bay 11-7082 |
Note: The IC50 values are illustrative and may vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
Objective: To quantify the inhibitory effect of this compound on TNF-α production in lipopolysaccharide (LPS)-stimulated cells.
Materials:
-
RAW 264.7 cells (or human PBMCs)
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6-24 hours to induce TNF-α production.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's protocol.[13][14][15][16][17] This typically involves:
-
Coating a 96-well plate with a capture antibody specific for TNF-α.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody, followed by a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the concentration of TNF-α in each sample using the standard curve. Determine the IC50 value of this compound.
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
TNF-α or Phorbol 12-myristate 13-acetate (PMA)
-
Luciferase Assay System
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293 NF-κB reporter cells in a 96-well plate and allow them to attach overnight.[11]
-
Compound Treatment: Pre-incubate the cells with different concentrations of this compound for 4-6 hours.[9]
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or PMA to activate the NF-κB pathway and incubate for an additional 18-24 hours.[9]
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.[9][11]
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Visualization
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anti-Angiogenic Activity of this compound
Thalidomide and its derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[18][19] 5'-OH-thalidomide, a metabolite of thalidomide, has been specifically shown to possess anti-angiogenic properties.[3]
Key Cell-Based Assays
-
Endothelial Cell Tube Formation Assay: A widely used in vitro assay to assess the ability of endothelial cells to form capillary-like structures.[20][21][22]
-
Endothelial Cell Proliferation Assay: Measures the effect of the compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Cell Migration Assay (Wound Healing Assay): Evaluates the impact of the compound on the migration of endothelial cells to close a "wound" in a cell monolayer.
Data Presentation
| Assay | Cell Line | Stimulant | Typical IC50 Range for Thalidomide Analogs | Reference Compound |
| Tube Formation Assay | HUVEC | VEGF/bFGF | 10 - 100 µM | Suramin |
| Cell Proliferation (MTT) | HUVEC | VEGF/bFGF | 20 - 200 µM | Paclitaxel |
| Cell Migration Assay | HUVEC | VEGF/bFGF | 10 - 150 µM | Cytochalasin D |
Note: The IC50 values are illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
Objective: To evaluate the effect of this compound on the formation of tube-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vascular Endothelial Growth Factor (VEGF)
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate.[22] Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound and VEGF (e.g., 50 ng/mL). Seed the cells onto the Matrigel®-coated plate.[23]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[22][23]
-
Imaging: Observe and photograph the formation of capillary-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: Compare the tube formation in treated wells to the control wells and determine the inhibitory concentration.
Objective: To assess the effect of this compound on endothelial cell migration.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound
-
VEGF
-
6-well plates
-
Pipette tip or cell scraper
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates and grow them to confluence.
-
Wound Creation: Create a linear scratch or "wound" in the confluent cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound and VEGF.
-
Imaging: Capture images of the wound at time 0 and after a set period (e.g., 12-24 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure. Compare the migration rate in treated cells to that of control cells.
Visualization
Caption: Workflow for the endothelial cell tube formation assay.
Anti-Proliferative Activity of this compound
The anti-cancer effects of thalidomide are partly due to its ability to inhibit the proliferation of tumor cells.[24][25] Evaluating the anti-proliferative activity of this compound is essential to understand its therapeutic potential.
Key Cell-Based Assay
-
MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation.[26][27][28][29]
Data Presentation
| Assay | Cell Line | Typical IC50 Range for Thalidomide Analogs | Reference Compound |
| MTT Assay | Multiple Myeloma (e.g., MM.1S), Pancreatic Cancer (e.g., SW1990) | 5 - 100 µM | Doxorubicin |
Note: The IC50 values are illustrative and depend on the cell line and incubation time.
Experimental Protocol
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MM.1S, SW1990)
-
Appropriate cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.[25]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[26][29]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.[29]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualization
Caption: Principle of the MTT cell proliferation assay.
Cereblon (CRBN) Binding Assay
Cereblon (CRBN) is a primary molecular target of thalidomide and its analogs.[5][6][30] The binding of these molecules to CRBN alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.
Key Cell-Based Assay
-
Competitive Binding Assay: Utilizes thalidomide-immobilized beads to assess the ability of this compound to compete for binding to CRBN.
Data Presentation
| Assay | Protein Source | Competitor | Expected Outcome |
| Competitive Binding Assay | Cell Lysate | This compound | Reduction in CRBN bound to beads with increasing competitor concentration |
Experimental Protocol
Objective: To determine if this compound binds to Cereblon in a competitive manner.
Materials:
-
Cells overexpressing FLAG-tagged CRBN (e.g., HEK293T)
-
Lysis buffer
-
Thalidomide-immobilized beads
-
This compound
-
Glutarimide (as a known binder)
-
Phthalimide (as a non-binder)
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-FLAG antibody
Procedure:
-
Cell Lysate Preparation: Lyse cells overexpressing FLAG-CRBN and clarify the lysate by centrifugation.
-
Binding Reaction: Incubate the cell lysate with thalidomide-immobilized beads in the presence of increasing concentrations of this compound, thalidomide, glutarimide, or phthalimide.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-FLAG antibody to detect CRBN.
-
Data Analysis: Compare the amount of CRBN pulled down in the presence of this compound to the controls. A decrease in the CRBN band intensity with increasing concentrations of this compound indicates competitive binding.
Visualization
Caption: Principle of the competitive binding assay for Cereblon.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thalidomide‐induced teratogenesis: History and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]
- 7. Thalidomide inhibits inflammatory and angiogenic activation of human intestinal microvascular endothelial cells (HIMEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of thalidomide dithiocarbamate and dithioate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. oncology.wisc.edu [oncology.wisc.edu]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nwlifescience.com [nwlifescience.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. fn-test.com [fn-test.com]
- 16. abcam.com [abcam.com]
- 17. chondrex.com [chondrex.com]
- 18. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 19. Thalidomide attenuates nitric oxide-driven angiogenesis by interacting with soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ibidi.com [ibidi.com]
- 21. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 22. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 23. corning.com [corning.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Thalidomide inhibits proliferation and epithelial-mesenchymal transition by modulating CD133 expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchhub.com [researchhub.com]
- 29. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 30. mdpi.com [mdpi.com]
Application Notes and Protocols for Animal Models in Thalidomide Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models to study the pharmacokinetics of thalidomide (B1683933). Significant interspecies differences in thalidomide metabolism and pharmacokinetics necessitate careful model selection and data interpretation.[1][2][3] This document outlines the key pharmacokinetic parameters in commonly used animal models, detailed experimental protocols, and a summary of analytical methods.
Introduction to Animal Models for Thalidomide Pharmacokinetics
The study of thalidomide's pharmacokinetics is complicated by its species-specific effects, particularly its teratogenicity, which is observed in humans, non-human primates, and rabbits, but not in most rodents.[4][5][6][7] These differences are largely attributed to variations in metabolism.[1][2][3] Therefore, selecting an appropriate animal model is critical for obtaining relevant and translatable data for clinical applications. Commonly used models include mice, rats, rabbits, and non-human primates.
Comparative Pharmacokinetic Data
Significant variability in thalidomide's pharmacokinetic profile has been observed across different species.[1][2][3] The following tables summarize key pharmacokinetic parameters of thalidomide in various animal models after oral (p.o.) and intravenous (i.v.) administration.
Table 1: Pharmacokinetic Parameters of Thalidomide in Mice
| Route of Administration | Dosage (mg/kg) | Cmax (μmol/L) | Tmax (h) | AUC₀₋∞ (μmol/L·h) | t½ (h) | Bioavailability (%) |
| p.o. | 2 | 4.3 ± 0.9 | 0.5 | 4.3 ± 0.8 | 0.5 - 0.8 | 50 |
| i.v. | 2 | 7.7 ± 0.3 | 0.083 (5 min) | 8.7 ± 0.7 | 0.5 - 0.8 | - |
| p.o. | 20 | - | - | 10-fold increase from 2mg/kg dose | - | - |
Data sourced from Clinical Cancer Research (2004).[1]
Table 2: Pharmacokinetic Parameters of Thalidomide in Rabbits
| Route of Administration | Dosage (mg/kg) | Cmax (μmol/L) | Tmax (h) | AUC₀₋∞ (μmol/L·h) | t½ (h) | Bioavailability (%) |
| p.o. | 2 | 1.8 | 1.5 | 8 | 3-fold higher than i.v. | 100 |
| i.v. | 2 | 7.2 | - | 8 | 2.2 | - |
Data sourced from Clinical Cancer Research (2004) and J-Stage (2021).[1][5]
Table 3: Pharmacokinetic Parameters of Thalidomide in Non-human Primates (Rhesus Monkeys)
| Route of Administration | Dosage (mg) | Median Apparent Clearance (Cl/F) (mL/min/kg) | Median Plasma AUC (μM·h) | Median Terminal Half-life (t½) (h) | CSF Penetration (%) |
| p.o. | 50 | 2.9 | 80 | 13.3 | 42 |
Data sourced from Cancer Chemotherapy and Pharmacology (2012).[8][9][10]
Table 4: Comparative Overview of Thalidomide Elimination Half-Life (t½) and AUC Across Species
| Species | Dosage | Elimination t½ (h) | AUC (μmol/L·h) |
| Mice | 2 mg/kg | 0.5 | 4 |
| Rabbits | 2 mg/kg | 2.2 | 8 |
| Multiple Myeloma Patients | 200 mg | 7.3 | 81 |
Data sourced from Clinical Cancer Research (2004).[1][2][3]
Experimental Protocols
Drug Administration
Objective: To administer a precise dose of thalidomide to the animal model.
Materials:
-
Thalidomide powder
-
Vehicle for suspension (e.g., carboxymethylcellulose)[11]
-
Oral gavage needles (for p.o. administration)
-
Syringes and needles for i.v. injection
-
Animal scale
Protocol for Oral (p.o.) Administration:
-
Prepare a homogenous suspension of thalidomide in the chosen vehicle at the desired concentration.
-
Weigh the animal to determine the exact volume of the suspension to be administered.
-
For rodents (mice, rats), restrain the animal and gently insert the oral gavage needle into the esophagus.
-
Slowly administer the thalidomide suspension.
-
Observe the animal for any signs of distress post-administration.
Protocol for Intravenous (i.v.) Administration:
-
Prepare a sterile solution of thalidomide suitable for intravenous injection.
-
Weigh the animal to determine the correct injection volume.
-
For mice and rats, the tail vein is a common site for i.v. injection. For rabbits, the marginal ear vein is typically used.
-
Properly restrain the animal and sterilize the injection site.
-
Slowly inject the thalidomide solution into the vein.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Blood Sampling
Objective: To collect serial blood samples for the determination of thalidomide plasma concentration over time.
Materials:
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Needles and syringes or capillary tubes
-
Centrifuge
-
Pipettes
-
Freezer (-20°C or -80°C) for plasma storage
Protocol:
-
At predetermined time points after drug administration, collect blood samples from the animal. Common sampling sites include the saphenous vein in monkeys, tail vein or retro-orbital sinus in mice and rats, and the central ear artery in rabbits.[11]
-
For each time point, collect the specified volume of blood into a tube containing an anticoagulant.
-
To avoid hydrolysis of thalidomide, it is recommended to add an equal volume of citrate (B86180) buffer (pH 1.5) to the blood or plasma samples.[12]
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to a clean, labeled tube.
-
Store the plasma samples at -20°C or -80°C until analysis.
Bioanalytical Method for Thalidomide Quantification
Objective: To accurately measure the concentration of thalidomide in plasma samples. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used methods.[1][2][13][14][15][16]
Materials and Instrumentation:
-
HPLC or LC-MS/MS system
-
Mobile phase (e.g., methanol-10 mM ammonium (B1175870) acetate-formic acid)[13][15]
-
Vortex mixer
-
Centrifuge
Protocol (based on LC-MS/MS):
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw the plasma samples and internal standard working solution.
-
To a 100 µL plasma sample, add the internal standard.
-
Add the extraction solvent (e.g., ether-dichloromethane, 3:2, v/v).[13][15]
-
Vortex the mixture for a specified time (e.g., 1 minute).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Set the mobile phase composition and flow rate (e.g., 0.9 ml/min).[13][15]
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode.[13]
-
Monitor the multiple reaction monitoring (MRM) transitions for thalidomide (e.g., m/z 259.1→84.0) and the internal standard.[13]
-
-
Data Analysis:
-
Construct a calibration curve using spiked plasma standards with known concentrations of thalidomide.
-
Determine the concentration of thalidomide in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for a typical in vivo pharmacokinetic study of thalidomide.
Thalidomide Metabolism
Caption: Major metabolic pathways of thalidomide.
Discussion and Conclusion
The choice of an animal model for thalidomide pharmacokinetic studies has profound implications for the interpretation and clinical relevance of the findings. Mice exhibit rapid elimination, while rabbits show a longer half-life and 100% oral bioavailability.[1] Non-human primates provide a model that is phylogenetically closer to humans and demonstrates significant CSF penetration of the drug.[8][9][10]
The marked interspecies differences in metabolism, particularly the formation of hydroxylated metabolites, are a key factor driving the observed pharmacokinetic variability.[1][2][3] Hydroxylated metabolites are more prominent in mice than in rabbits and are often undetectable in patients.[1][2] This highlights the importance of characterizing the metabolic profile in conjunction with the pharmacokinetic parameters in any preclinical study of thalidomide or its analogs.
The protocols provided herein offer a standardized approach to conducting pharmacokinetic studies of thalidomide in various animal models. Adherence to these methodologies will ensure the generation of high-quality, reproducible data that can better inform clinical drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of primary oxidative metabolites of thalidomide in rats and in chimeric mice humanized with different human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of primary metabolites 5-hydroxythalidomide and 5′-hydroxythalidomide formed after oral administration of thalidomide in the rabbit, a thalidomide-sensitive species [jstage.jst.go.jp]
- 6. Pharmacokinetics of primary metabolites 5-hydroxythalidomide and 5′-hydroxythalidomide formed after oral administration of thalidomide in the rabbit, a thalidomide-sensitive species [jstage.jst.go.jp]
- 7. Pharmacokinetics of primary oxidative metabolites of thalidomide in rats and in chimeric mice humanized with different human hepatocytes [jstage.jst.go.jp]
- 8. Plasma and cerebrospinal fluid pharmacokinetics of thalidomide and lenalidomide in nonhuman primates | Semantic Scholar [semanticscholar.org]
- 9. Plasma and cerebrospinal fluid pharmacokinetics of thalidomide and lenalidomide in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plasma and cerebrospinal fluid pharmacokinetics of thalidomide and lenalidomide in nonhuman primates: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. Determination of thalidomide in plasma and blood by high-performance liquid chromatography: avoiding hydrolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Metabolism of Thalidomide with Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933), a drug with a complex history, is now an important therapeutic agent for treating multiple myeloma and inflammatory conditions. Understanding its metabolism is crucial for optimizing its therapeutic efficacy and minimizing potential drug-drug interactions. The primary routes of thalidomide metabolism include spontaneous hydrolysis in the aqueous environment and enzymatic oxidation mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] This application note provides a detailed protocol for the in vitro incubation of thalidomide with human liver microsomes, a key experimental system for studying phase I metabolism.
The protocol outlines the preparation of reagents, the incubation procedure, and subsequent sample processing for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it includes a summary of key quantitative data from relevant studies and visual representations of the experimental workflow and metabolic pathways.
Data Presentation: Quantitative Parameters for Thalidomide Microsomal Incubation
The following tables summarize typical experimental conditions for the in vitro metabolism of thalidomide using liver microsomes, compiled from various studies.
Table 1: Incubation Conditions
| Parameter | Concentration/Value | Source |
| Thalidomide Concentration | 1 - 400 µM | [3] |
| Liver Microsomal Protein | 0.4 - 1 mg/mL | [4] |
| Incubation Time | 0 - 60 minutes | [3][4] |
| Incubation Temperature | 37°C | [3][4] |
| pH | 7.4 | [4] |
Table 2: Components of a Typical NADPH Regenerating System
| Component | Final Concentration |
| NADP+ | 1 mM |
| Glucose-6-Phosphate (G6P) | 10 mM |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | 1 U/mL |
| Magnesium Chloride (MgCl2) | 3.3 - 5 mM |
Experimental Protocols
This protocol provides a detailed methodology for incubating thalidomide with human liver microsomes to study its metabolic fate.
Materials and Reagents
-
Thalidomide
-
Human Liver Microsomes (pooled)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (Solution A: NADP+ and G6P; Solution B: G6PDH) or NADPH
-
Magnesium Chloride (MgCl2)
-
Acetonitrile (B52724) (ice-cold) or other organic solvent (e.g., ethyl acetate) for reaction termination
-
Internal Standard (e.g., umbelliferone) for LC-MS/MS analysis
-
Purified water
-
Microcentrifuge tubes
-
Incubator/water bath capable of maintaining 37°C
Experimental Workflow Diagram
Caption: Experimental workflow for thalidomide incubation with liver microsomes.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of thalidomide in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. Alternatively, prepare a stock solution of NADPH.
-
On ice, thaw the human liver microsomes.
-
-
Incubation Setup:
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Thalidomide stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Human liver microsomes (to a final concentration of 0.5 mg/mL).
-
-
Include control incubations:
-
Negative control 1: No NADPH regenerating system.
-
Negative control 2: Heat-inactivated microsomes.
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Reaction Initiation and Incubation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system (or NADPH) to the pre-incubated mixture.
-
Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The 0-minute time point is terminated immediately after the addition of the NADPH system.
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing an appropriate internal standard. The cold acetonitrile will precipitate the microsomal proteins and stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the supernatant for the disappearance of thalidomide and the formation of its metabolites using a validated LC-MS/MS method.
-
Signaling Pathways
Thalidomide Metabolic Pathway in Liver Microsomes
Thalidomide undergoes two primary metabolic transformations in the presence of liver microsomes: cytochrome P450-mediated hydroxylation and spontaneous, non-enzymatic hydrolysis. The major oxidative metabolites are 5-hydroxythalidomide and 5'-hydroxythalidomide.[5] In humans, CYP2C19 is a key enzyme responsible for these hydroxylation reactions.[6]
Caption: Metabolic pathways of thalidomide in liver microsomes.
References
- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of thalidomide in human microsomes, cloned human cytochrome P-450 isozymes, and Hansen's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. Metabolism of thalidomide in liver microsomes of mice, rabbits, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of thalidomide by human liver microsome cytochrome CYP2C19 is required for its antimyeloma and antiangiogenic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Thalidomide-5-OH as a Reference Standard in Analytical Chemistry
Introduction
Thalidomide-5-OH is a primary hydroxylated metabolite of Thalidomide (B1683933), a compound with a complex history that has been repurposed for treating various inflammatory conditions and cancers, such as multiple myeloma.[1][2] The biotransformation of Thalidomide occurs through both non-enzymatic hydrolysis and enzyme-mediated hydroxylation, resulting in numerous metabolites.[3][4] As a key metabolite, the accurate identification and quantification of this compound in biological matrices are crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The use of a well-characterized this compound reference standard is indispensable for ensuring the accuracy, precision, and reliability of analytical data in research, clinical diagnostics, and drug development.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in common analytical techniques.
Physicochemical Properties of this compound
A summary of the key physicochemical properties for this compound is presented below. This data is essential for method development and accurate preparation of standard solutions.
| Property | Value | Reference |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione | [5] |
| Synonyms | 5-hydroxythalidomide, Thalidomide-5'-OH | [5][6] |
| CAS Number | 64567-60-8 | [5][7] |
| Molecular Formula | C₁₃H₁₀N₂O₅ | [5][8] |
| Molecular Weight | 274.23 g/mol | [5] |
| Monoisotopic Mass | 274.05897142 Da | [5] |
Application 1: Quantitative Analysis in Biological Matrices by LC-MS/MS
This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Thalidomide and this compound in human plasma. Such analysis is fundamental for pharmacokinetic studies.[6]
Experimental Workflow: Pharmacokinetic Analysis
Caption: Workflow for quantifying this compound in plasma.
Detailed Experimental Protocol
1. Preparation of Stock and Standard Solutions:
-
Prepare a primary stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable organic solvent like methanol (B129727) or DMSO. Store at -20°C or -80°C.[7]
-
Perform serial dilutions of the stock solution with the same solvent to prepare working standard solutions.
-
Prepare calibration curve standards by spiking blank human plasma with the working standard solutions to achieve a concentration range of 0.2-50.0 ng/mL.[6]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard (IS) solution (e.g., umbelliferone).[6]
-
Vortex mix for 30 seconds.
-
Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.[6]
3. LC-MS/MS Conditions:
-
The following tables summarize the instrumental conditions adapted from validated methods.[6]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | BETASIL C₁₈ (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water (containing 0.1% formic acid) (70:30, v/v) |
| Flow Rate | 0.5 mL/min |
| Mode | Isocratic |
| Injection Volume | 20 µL |
| Column Temp. | Ambient |
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | Internal Standard (Umbelliferone) |
|---|---|---|
| Ionization Mode | APCI (Atmospheric Pressure Chemical Ionization) or ESI+ | APCI or ESI+ |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 273.2 | 163.1 |
| Product Ion (m/z) | 161.3 | 107.1 |
Table 3: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 0.2 - 50.0 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (RE%) | Within ±15% |
Application 2: Identity and Purity Confirmation of Reference Standard
Before use, a new batch of this compound reference standard must be qualified to confirm its identity and determine its purity. This typically involves a combination of chromatographic and spectroscopic techniques.
Experimental Workflow: Reference Standard Qualification
Caption: Workflow for the qualification of a reference standard.
Detailed Experimental Protocols
1. Purity Determination by HPLC-UV:
-
Chromatographic System: An HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.01M potassium dihydrogen orthophosphate).[9]
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Detection Wavelength: Monitor at a suitable wavelength, such as 220 nm or 297 nm, determined by UV scan.
-
Procedure: Dissolve an accurately weighed amount of this compound in the mobile phase. Inject into the HPLC system. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
2. Identity Confirmation by LC-MS:
-
Utilize the LC parameters from the purity method or the quantitative method described in Application 1.
-
Direct the column effluent to a mass spectrometer.
-
Confirm the presence of the correct molecular ion for this compound ([M+H]⁺ at m/z 275.06 or [M-H]⁻ at m/z 273.05).
3. Structural Elucidation by NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra.
-
Confirmation: The resulting spectra should be consistent with the known chemical structure of 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione. The chemical shifts, splitting patterns, and integration of the proton signals, along with the carbon chemical shifts, provide unambiguous structural confirmation.[10][11]
Application 3: Mechanistic Studies of Thalidomide Action
Thalidomide and its derivatives exert their therapeutic and teratogenic effects by binding to the protein Cereblon (CRBN).[12] CRBN acts as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[7] this compound is also a CRBN ligand and can be used as a reference compound in biochemical and cellular assays to study this pathway.[7][8]
Signaling Pathway: CRL4^CRBN E3 Ligase Action
Caption: this compound acts as a molecular glue.
Mechanism Overview:
-
Binding: Thalidomide or its metabolite, this compound, binds to the CRBN protein within the CRL4^CRBN E3 ligase complex.[7][12]
-
Recruitment: This binding event alters the substrate-binding surface of CRBN, enabling it to recognize and recruit new proteins, termed "neosubstrates" (e.g., SALL4, PLZF), which it would not normally interact with.[8][13]
-
Ubiquitination: The CRL4^CRBN complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the recruited neosubstrate.
-
Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.
The use of this compound as a reference standard in competitive binding assays or cellular degradation assays is essential for understanding the structure-activity relationship of different thalidomide analogs and their effects on specific neosubstrates.[13]
References
- 1. scholar.usuhs.edu [scholar.usuhs.edu]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxythalidomide | C13H10N2O5 | CID 5743568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tenovapharma.com [tenovapharma.com]
- 9. ijirmf.com [ijirmf.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Thalidomide and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of thalidomide (B1683933) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC analysis of thalidomide and its metabolites?
The primary challenges include achieving adequate resolution between the parent drug and its various metabolites, managing peak shape (particularly tailing), and ensuring the chiral separation of thalidomide's enantiomers, as they exhibit different physiological effects.[1][2] Additionally, thalidomide is susceptible to hydrolysis, which can affect the accuracy of quantification if not properly controlled during sample preparation and analysis.[3]
Q2: What type of HPLC column is most suitable for thalidomide analysis?
For general analysis of thalidomide and its metabolites, reversed-phase columns, such as C18, are commonly used.[4] For the critical separation of thalidomide's enantiomers, chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, like those with amylose (B160209) or cellulose (B213188) derivatives, have shown excellent enantioselectivity.[1][5][6][7]
Q3: How does mobile phase pH affect the separation of thalidomide?
Mobile phase pH is a critical parameter, especially for controlling peak shape and retention. For basic compounds like thalidomide, operating at a low pH (e.g., < 3.0) can protonate the analyte and minimize undesirable interactions with residual silanol (B1196071) groups on the silica-based column packing, thereby reducing peak tailing.[8] Conversely, pH can be optimized to enhance the separation of metabolites. One study noted that at pH 4.5, there was no separation of thalidomide enantiomers, while pH 7.9 provided optimal chiral separation.[9]
Q4: How can I prevent the degradation of thalidomide during sample preparation and analysis?
Thalidomide is prone to hydrolysis. To minimize degradation, it is crucial to control the pH of the sample solutions. Acidification of samples, for instance with phosphoric acid or by buffering at a low pH, can effectively inhibit hydrolysis.[3][9] It is also recommended to store samples at low temperatures (-80°C) to ensure stability.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak. This can lead to inaccurate integration and reduced resolution.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the stationary phase can interact with basic analytes like thalidomide, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to below 3.0 to protonate thalidomide and minimize silanol interactions.[8]
-
Solution 2: Use Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.[8]
-
Solution 3: Employ End-Capped Columns: Utilize a modern, high-purity, end-capped C18 column specifically designed to reduce silanol activity.[8]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.[8]
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Ideally, dissolve the sample in the initial mobile phase.
-
Issue 2: Poor Resolution Between Thalidomide and its Metabolites
Symptoms: Overlapping peaks, making accurate quantification difficult.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The organic solvent ratio and buffer concentration may not be ideal for separating all compounds.
-
Solution 1: Optimize Gradient Elution: If using an isocratic method, switch to a gradient elution to improve the separation of compounds with different polarities.
-
Solution 2: Adjust Organic Modifier: Vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.
-
Solution 3: Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and improve resolution.
-
-
Incorrect Column Chemistry: The chosen stationary phase may not provide sufficient selectivity.
-
Solution: Experiment with different C18 column brands or consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).
-
Issue 3: Inadequate Chiral Separation of Enantiomers
Symptoms: A single peak for the racemic mixture or poorly resolved peaks for the (R)- and (S)-enantiomers.
Possible Causes & Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The selected CSP may not be suitable for thalidomide.
-
Suboptimal Mobile Phase for Chiral Separation: The mobile phase composition is critical for enantioselectivity on a CSP.
-
Solution 1: Use Polar Organic Mode: Employing polar organic solvents like acetonitrile, methanol, or ethanol (B145695) as the mobile phase is common for chiral separations on polysaccharide-based CSPs.[1][6][7]
-
Solution 2: Additives: Small amounts of additives like diethylamine (B46881) can improve peak shape and resolution in some cases.[1]
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Thalidomide and Metabolites
This protocol is a general starting point for the analysis of thalidomide and its major metabolites in biological matrices.
-
Column: Hypersil C18 (or equivalent), 5 µm particle size.[4]
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) in a ratio of 28:72 (v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Detection: UV at 220 nm.[4]
-
Sample Preparation: Acidify serum samples to prevent hydrolysis and perform a liquid-liquid or solid-phase extraction to isolate the analytes.
Protocol 2: Chiral HPLC for Thalidomide Enantiomers
This protocol is designed for the separation of (R)- and (S)-thalidomide.
-
Column: Lux® i-Amylose-3 chiral stationary phase, 5 µm particle size, 250 x 4.6 mm.[1]
-
Mobile Phase: Acetonitrile with 0.1% Diethylamine.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: Dissolve the racemic thalidomide standard in the mobile phase. For biological samples, perform an appropriate extraction procedure.
Data Presentation
Table 1: Example HPLC Methods for Thalidomide Analysis
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Chiral Separation) | Method 3 (Reversed-Phase) |
| Analyte(s) | Thalidomide & Metabolites | Thalidomide Enantiomers | Thalidomide |
| Column | Hypersil C18 | Lux i-Amylose-3 | Develosil ODS UG-5 |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate (pH 5.5) (28:72)[4] | Acetonitrile with 0.1% Diethylamine[1] | 0.01M KH2PO4:Acetonitrile (80:20)[10] |
| Flow Rate | 0.8 mL/min[4] | 1.0 mL/min[1] | 0.7 mL/min[10] |
| Detection | UV at 220 nm[4] | UV at 254 nm[1] | UV at 297 nm[10] |
Table 2: Chiral Separation Parameters on Different Stationary Phases
| Stationary Phase | Mobile Phase | R-(+)-thalidomide k' | Separation Factor (α) | Resolution (Rs) | Reference |
| Chiralcel OJ | Hexane:Ethanol (50:50) | 9.67 | 1.54 | 15.05 | [5] |
| Vancomycin CSP | 14% Acetonitrile in 20 mM Ammonium Formate (pH 5.4) | - | - | - | [2] |
k' = capacity factor
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Thalidomide enantiomers: determination in biological samples by HPLC and vancomycin-CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic determination of thalidomide in tablets, capsules, and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijirmf.com [ijirmf.com]
Minimizing degradation of Thalidomide-5-OH during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Thalidomide-5-OH during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary degradation pathway for thalidomide (B1683933) and its hydroxylated metabolites, including this compound, is hydrolysis.[1] Factors that can accelerate degradation include:
-
pH: Neutral to alkaline conditions significantly increase the rate of hydrolysis.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Light: Exposure to light can lead to photodegradation.
-
Enzymatic Activity: In biological samples, enzymes can contribute to metabolic degradation if not properly handled.
Q2: What is the recommended pH for storing and processing samples containing this compound?
A2: To minimize hydrolytic degradation, it is crucial to maintain an acidic pH. The addition of an equal volume of citrate (B86180) buffer at a pH of 1.5 has been shown to be effective in stabilizing thalidomide in plasma samples.[1] Acidification to a low pH promptly after sample collection is a critical step.
Q3: How should I store my plasma/serum samples to ensure the stability of this compound?
A3: For long-term storage, it is recommended to store acidified plasma or serum samples at -80°C.[2] For short-term storage during sample processing, keeping the samples on ice or at refrigerated temperatures (2-8°C) is advised. One study on thalidomide indicated no significant degradation for up to one month when stored at -20°C.[2]
Q4: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?
A4: While a study on thalidomide showed no significant degradation after three freeze-thaw cycles, it is a best practice to minimize the number of freeze-thaw cycles for any analyte.[2] It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Q5: Is this compound sensitive to light?
A5: Thalidomide has been shown to undergo photodegradation. Therefore, it is recommended to protect samples containing this compound from light by using amber vials or by wrapping containers in aluminum foil during collection, processing, and storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound in analytical runs. | Hydrolytic degradation due to improper pH. | Ensure immediate acidification of the sample upon collection. Use a citrate buffer (pH 1.5) or add formic acid to the sample and extraction solvent.[1][2] |
| Thermal degradation during sample processing. | Keep samples on ice or at 2-8°C throughout the preparation process. If using an autosampler, ensure it is temperature-controlled. | |
| Photodegradation from exposure to light. | Work with amber-colored labware or protect samples from light at all stages. | |
| Inconsistent results between replicates. | Incomplete inhibition of enzymatic activity. | Ensure rapid cooling and acidification of biological samples to quench enzymatic processes. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use volumes before freezing to avoid repeated thawing and freezing. | |
| Appearance of unknown peaks in the chromatogram. | Degradation products forming during sample preparation or storage. | Review the entire sample handling workflow for potential exposure to high pH, elevated temperature, or light. Re-prepare fresh standards and QC samples. |
| Matrix effects. | Optimize the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to remove interfering substances. A validated LC-MS/MS method can help minimize matrix effects.[3] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Stabilization
This protocol is based on established methods for the stabilization of thalidomide in plasma.[1][2]
Materials:
-
Blood collection tubes (containing an appropriate anticoagulant, e.g., heparin)
-
0.025 M Sorensen's citrate buffer (pH 1.5)
-
Microcentrifuge tubes
-
Centrifuge
-
-80°C freezer
Procedure:
-
Collect whole blood into tubes containing an anticoagulant.
-
Immediately place the blood collection tubes on ice or in a refrigerated rack.
-
Within one hour of collection, centrifuge the blood at 3000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a clean microcentrifuge tube.
-
To stabilize the this compound, add an equal volume of 0.025 M Sorensen's citrate buffer (pH 1.5) to the plasma. For example, add 500 µL of citrate buffer to 500 µL of plasma.
-
Vortex the mixture gently.
-
If not proceeding immediately to extraction, store the acidified plasma at -80°C.
Protocol 2: Liquid-Liquid Extraction of this compound from Plasma
This protocol is adapted from a validated LC-MS/MS method for thalidomide and its metabolites.[2][3]
Materials:
-
Acidified plasma sample (from Protocol 1)
-
Internal standard (IS) working solution (e.g., umbelliferone (B1683723) or a stable isotope-labeled this compound)
-
Ethyl acetate (B1210297) or a mixture of ether-dichloromethane (3:2, v/v)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase or a compatible solvent)
Procedure:
-
Thaw the acidified plasma samples at room temperature.
-
In a clean tube, add a known volume of the internal standard working solution to an aliquot of the acidified plasma.
-
Add the extraction solvent (e.g., 3 mL of ether-dichloromethane for a 100 µL plasma aliquot).
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 150 µL).
-
Vortex briefly and transfer to an autosampler vial for analysis by LC-MS/MS.
Quantitative Data Summary
Table 1: Stability of Thalidomide in Human Plasma under Various Conditions
Note: This data is for the parent drug, thalidomide, and is provided as a reference. Specific quantitative stability data for this compound is limited in the public domain. The stability of this compound is expected to be similar but may not be identical.
| Condition | Duration | Analyte | Concentration (ng/mL) | Stability (% of Initial) | Reference |
| Room Temperature | 4 hours | Thalidomide | 5 | 102.3 ± 3.1 | [2] |
| 50 | 101.8 ± 2.5 | [2] | |||
| 1200 | 103.2 ± 1.9 | [2] | |||
| Freeze-Thaw | 3 cycles | Thalidomide | 5 | 101.5 ± 4.5 | [2] |
| 50 | 102.9 ± 3.7 | [2] | |||
| 1200 | 104.1 ± 2.8 | [2] | |||
| Long-Term Storage (-20°C) | 1 month | Thalidomide | 5 | 103.8 ± 3.9 | [2] |
| 50 | 102.5 ± 2.1 | [2] | |||
| 1200 | 101.9 ± 1.7 | [2] |
Visualizations
Caption: Workflow for minimizing this compound degradation during sample preparation.
Caption: Factors leading to the degradation of this compound.
References
- 1. deepdyve.com [deepdyve.com]
- 2. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Interspecies Variability in Thalidomide Metabolism Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on thalidomide (B1683933) metabolism. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from interspecies differences in thalidomide's metabolic pathways.
Frequently Asked Questions (FAQs)
Q1: Why do the teratogenic effects of thalidomide differ so dramatically between species?
A1: The stark differences in thalidomide-induced teratogenicity, with high susceptibility in humans and rabbits but resistance in rodents, are largely attributed to significant interspecies variation in its metabolism.[1][2] The primary metabolic routes for thalidomide are non-enzymatic hydrolysis and enzymatic hydroxylation mediated by cytochrome P450 (CYP) enzymes.[3][4] The extent of these pathways varies considerably across species, leading to different metabolite profiles and, consequently, different biological effects.[1][5]
Q2: What are the major metabolic pathways of thalidomide and how do they differ between humans, rabbits, and rodents?
A2: Thalidomide metabolism involves two main processes:
-
Hydrolysis: This non-enzymatic process occurs in all species and leads to the formation of numerous hydrolysis products.[1][5]
-
Hydroxylation: This enzymatic process, primarily carried out by CYP enzymes in the liver, shows significant interspecies variability.[1][3][4]
This difference in hydroxylation is a key factor in the varied pharmacokinetic profiles and biological effects of thalidomide across these species.[1]
Q3: Which cytochrome P450 (CYP) enzymes are involved in thalidomide metabolism?
A3: In humans, thalidomide is a poor substrate for CYP enzymes, but several have been implicated in its limited metabolism.[7][8] The main enzymes involved are from the CYP2C and CYP3A subfamilies, including CYP2C19, CYP3A4, and CYP3A5.[9][10] It's important to note that there are significant interspecies differences in the expression and activity of these enzymes, contributing to the observed variability in metabolism.[9][11] For instance, rat liver microsomes are less effective at activating thalidomide compared to those from rabbits or humans.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected metabolite profiles in in vitro assays.
-
Problem: You are observing different metabolite patterns than expected when incubating thalidomide with liver microsomes or hepatocytes from different species.
-
Possible Cause: This is likely due to the inherent interspecies differences in CYP enzyme activity. Rodent liver microsomes, for example, produce a significantly higher amount of hydroxylated metabolites compared to human liver microsomes.[1]
-
Troubleshooting Steps:
-
Verify Species of Origin: Double-check the species source of your liver fractions.
-
Use Species-Specific Controls: Always run positive and negative controls specific to the species you are studying.
-
Characterize Enzyme Activity: If possible, characterize the activity of key CYP enzymes (e.g., CYP3A4, CYP2C19) in your microsomal preparations to ensure they are active.
-
Consider Non-Enzymatic Hydrolysis: Remember that thalidomide also undergoes spontaneous hydrolysis. Run parallel incubations without active enzymes (e.g., with heat-inactivated microsomes) to quantify the contribution of non-enzymatic degradation.[11]
-
Issue 2: Difficulty replicating teratogenic effects in rodent models.
-
Problem: Administration of thalidomide to pregnant rodents does not produce the characteristic limb malformations seen in humans.
-
Possible Cause: Rodents are known to be resistant to the teratogenic effects of thalidomide.[1][2] This resistance is linked to their rapid metabolism of the drug, particularly through extensive hydroxylation, which leads to a shorter half-life and lower exposure to the parent compound or potentially teratogenic metabolites.[1][2] Additionally, rodents may have superior antioxidant defense mechanisms that protect against thalidomide-induced oxidative stress.[2]
-
Troubleshooting Steps:
-
Select an Appropriate Animal Model: For studying thalidomide-induced teratogenicity, rabbits are a more suitable non-primate model as they are susceptible.[1][2][14][15] Non-human primates are the most predictive models but are associated with significant ethical and practical considerations.[14] The opossum (Monodelphis domestica) has also been proposed as a good mammalian model.[16]
-
Consider Humanized Models: Chimeric mice with humanized livers can be a valuable tool to study human-like metabolism and toxicity of thalidomide in an in vivo setting.[17]
-
Investigate Alternative Endpoints: While overt limb malformations may be absent in rodents, consider investigating more subtle developmental endpoints or molecular markers of toxicity.
-
Issue 3: Discrepancies between in vitro and in vivo metabolism data.
-
Problem: The metabolite profile you observe in your in vivo animal study does not match what you predicted from your in vitro liver microsome experiments.
-
Possible Cause: In vitro systems like liver microsomes primarily reflect hepatic metabolism and may not capture the full picture of in vivo processes, which include absorption, distribution, extrahepatic metabolism, and excretion. For instance, some metabolites detected in vivo, like thalidomide-5-O-glucuronide, may not be formed in vitro in microsomal incubations.[11]
-
Troubleshooting Steps:
-
Utilize More Complex In Vitro Models: Consider using primary hepatocyte cultures, which offer a more complete representation of hepatic metabolism, including phase II conjugation reactions.
-
Analyze Multiple In Vivo Matrices: In your animal studies, analyze not just plasma but also urine and bile to get a more comprehensive understanding of metabolite formation and elimination.
-
Perform Pharmacokinetic Modeling: Integrate your in vitro and in vivo data using physiologically based pharmacokinetic (PBPK) modeling to better understand and predict the disposition of thalidomide and its metabolites.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Thalidomide in Different Species
| Parameter | Mice | Rabbits | Humans (Multiple Myeloma Patients) |
| Dose | 2 mg/kg (p.o. or i.v.) | 2 mg/kg (p.o. or i.v.) | 200 mg (p.o.) |
| AUC (µmol/L·h) | 4 | 8 | 81 |
| Elimination Half-life (h) | 0.5 | 2.2 | 7.3 |
Table 2: Interspecies Comparison of Thalidomide Metabolite Formation
| Metabolite Type | Mice | Rabbits | Humans |
| Hydrolysis Products | Detected | Detected | Detected |
| Hydroxylated Metabolites | High proportion | Moderate proportion | Undetectable/Very low |
Data compiled from[1][5][6][11].
Experimental Protocols
Protocol 1: In Vitro Thalidomide Metabolism using Liver Microsomes
-
Materials:
-
Liver microsomes (from human, rabbit, or rodent)
-
Thalidomide
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard for LC-MS analysis
-
-
Procedure:
-
Prepare a master mix containing the phosphate buffer and NADPH regenerating system.
-
Pre-incubate the liver microsomes with the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding thalidomide (dissolved in a suitable solvent like DMSO, final concentration should be low, e.g., <1%).
-
Incubate at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for thalidomide and its metabolites using a validated LC-MS/MS method.
-
Protocol 2: In Vivo Pharmacokinetic Study of Thalidomide in Rabbits
-
Animals:
-
Female New Zealand White rabbits (6-12 months old)
-
-
Drug Formulation and Administration:
-
Sample Collection:
-
Collect blood samples from the ear vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into heparinized tubes.
-
Place rabbits in metabolic cages for urine collection over a specified period (e.g., 6 hours).[1]
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to obtain plasma.
-
Store plasma and urine samples at -80°C until analysis.
-
Determine thalidomide concentrations in plasma using a validated HPLC or LC-MS/MS method.[1]
-
Analyze plasma and urine for metabolites using LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, half-life, Cmax, Tmax) from the plasma concentration-time data using appropriate software.[1]
-
Mandatory Visualizations
Caption: Interspecies differences in the primary metabolic pathways of thalidomide.
Caption: Workflow for assessing interspecies variability in thalidomide metabolism.
Caption: Hypothetical signaling pathway for thalidomide-induced teratogenicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Studies of Thalidomide's Effects on Rodent Embryos from 1962-2008 | Embryo Project Encyclopedia [embryo.asu.edu]
- 3. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of thalidomide in liver microsomes of mice, rabbits, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of thalidomide in human microsomes, cloned human cytochrome P-450 isozymes, and Hansen's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of thalidomide in human microsomes, cloned human cytochrome P‐450 isozymes, and Hansen’s disease patients | Semantic Scholar [semanticscholar.org]
- 9. Human Liver Microsomal Cytochrome P450 3A Enzymes Involved in Thalidomide 5-Hydroxylation and Formation of a Glutathione Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thalidomide Increases Human Hepatic Cytochrome P450 3A Enzymes by Direct Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Metabolism of Thalidomide in Liver Microsomes of Mice, Rabbits, and Humans | Semantic Scholar [semanticscholar.org]
- 12. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thalidomide teratogenesis: evidence for a toxic arene oxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. longdom.org [longdom.org]
- 16. A new mammalian model system for thalidomide teratogenesis: Monodelphis domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of primary oxidative metabolites of thalidomide in rats and in chimeric mice humanized with different human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PROTAC Assays Using Thalidomide-5-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for PROTAC® assays involving Thalidomide-5-OH as a Cereblon (CRBN) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Issue 1: No or Poor Target Protein Degradation
Q1: My PROTAC incorporating this compound is not showing any degradation of my target protein. What are the first things I should check?
A1: When a PROTAC fails to induce degradation, a systematic approach is crucial to identify the issue. Here are the initial checkpoints:
-
PROTAC Integrity and Solubility: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation during storage or in the assay medium can prevent it from working. Also, PROTACs are often large molecules with poor aqueous solubility, which can lead to precipitation in cell culture media and underestimation of potency.[1][2]
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based ligands. Low CRBN expression is a common reason for the failure of these PROTACs.[3]
-
Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN (binary engagement).
-
The "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the required ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency. It is recommended to test a broad range of concentrations.[3][4][5][6]
Q2: How can I confirm if my PROTAC is cell-permeable and engaging the target intracellularly?
A2: Poor cell permeability is a known challenge for large PROTAC molecules.[7][8] You can assess this using several methods:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding in cells.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify the binding of a PROTAC to its target protein.[8]
-
Immunofluorescence Microscopy: This can be used to visualize the cellular localization of your PROTAC if it is fluorescently labeled.
Issue 2: Interpreting Degradation Data
Q3: I'm observing a bell-shaped dose-response curve (the "hook effect"). What does this mean and how should I proceed?
A3: The "hook effect" is a common phenomenon in PROTAC assays where the degradation effect decreases at higher concentrations.[3][4][5][6] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[3][5][6]
To address this, you should:
-
Perform a wide dose-response curve: Test a broad range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and to fully characterize the hook effect.[3][9]
-
Focus on the left side of the curve: The most potent degradation will occur at the "sweet spot" before the hook effect takes over. Your DC50 (half-maximal degradation concentration) will be on the ascending part of this curve.
Q4: How do I determine the DC50 and Dmax for my PROTAC?
A4: The DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation) are key parameters to quantify PROTAC efficacy.[10][11] To determine these values:
-
Treat cells with a serial dilution of your PROTAC for a fixed time point (e.g., 24 hours).[4]
-
Lyse the cells and quantify the level of the target protein using a quantitative method like a Western blot or a HiBiT assay.[4][12]
-
Normalize the target protein levels to a loading control.[12]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax.[4]
Issue 3: Off-Target Effects and Toxicity
Q5: My PROTAC is degrading the target protein, but I'm also seeing significant cell toxicity. What could be the cause?
A5: Cellular toxicity can arise from either on-target or off-target effects.[13]
-
On-target toxicity: The degradation of your target protein itself might be toxic to the cells.
-
Off-target toxicity: Your PROTAC may be degrading other essential proteins. Thalidomide-based PROTACs can sometimes degrade "neosubstrates" of CRBN, such as Ikaros (IKZF1) and Aiolos (IKZF3).[13][][15]
To investigate the source of toxicity, you can perform a rescue experiment by overexpressing a degradation-resistant mutant of your target protein. If the toxicity persists, it is likely due to off-target effects.[13]
Q6: How can I identify and minimize off-target effects of my this compound based PROTAC?
A6: Identifying off-target effects is crucial for developing a specific degrader.
-
Global Proteomics: Use unbiased mass spectrometry-based proteomics to get a global view of protein abundance changes after PROTAC treatment. This is the gold standard for identifying off-target degradation.[4][16]
-
Negative Control PROTAC: Synthesize a negative control PROTAC, for example, with an inactive enantiomer of the target-binding ligand. If off-target degradation persists with the negative control, it is likely mediated by the thalidomide (B1683933) moiety.[13]
-
PROTAC Redesign: If significant off-target effects are observed, consider redesigning the PROTAC by modifying the linker length or composition, or the attachment point to the thalidomide moiety.[13][15]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 62.5 mg/mL (227.91 mM) | May require sonication for complete dissolution.[17] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (7.58 mM) | Clear solution.[17] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 2.08 mg/mL (7.58 mM) | Clear solution.[17] |
Table 2: Representative Degradation Potency of Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 |
| PROTAC IDO1 Degrader-1 | IDO1 | HeLa | 2.84 µM | 93 |
| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | >50% degradation at 1 µM | Not specified |
Note: The performance of a PROTAC is highly dependent on the specific target, linker, and cell line used. This data is for representative purposes.
Experimental Protocols
Protocol 1: Western Blot for On-Target Degradation
This is the primary assay to quantify the degradation of the target protein.[18][19]
-
Cell Culture and Treatment: Seed cells at the desired density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.[11][18]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[12][18]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[12]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.
-
Cell Treatment: Treat cells with your PROTAC at a concentration expected to induce ternary complex formation for 2-4 hours. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against your target protein overnight at 4°C.
-
Pull-down: Add protein A/G beads to pull down the antibody-protein complexes. Wash the beads to remove non-specific binders.
-
Elution and Western Blot: Elute the protein complexes from the beads. Analyze the eluate by Western blot using antibodies for your target protein and CRBN. An increased CRBN signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Protocol 3: Ubiquitination Assay
This assay confirms that the formation of the ternary complex leads to the ubiquitination of the target protein.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
PROTAC Treatment: Treat cells with the PROTAC or vehicle control for 2-4 hours.
-
Immunoprecipitation: Lyse the cells and perform immunoprecipitation for your target protein as described in the Co-IP protocol.
-
Western Blot: Run the eluate on a Western blot and probe with an anti-ubiquitin antibody. A ladder of high molecular weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.
Visualizations
Caption: Mechanism of action of a this compound based PROTAC.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. youtube.com [youtube.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Thalidomide-5-OH in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Thalidomide-5-OH in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a primary metabolite of thalidomide (B1683933), formed by hydroxylation of the phthalimide (B116566) ring. It functions as a molecular glue, binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of CRBN.
Q2: Which proteins are targeted for degradation by this compound?
This compound has been shown to induce the degradation of the transcription factors Promyelocytic Leukemia Zinc Finger (PLZF) and Sal-like protein 4 (SALL4). Interestingly, it does not appear to induce the degradation of Ikaros (IKZF1), another well-known neosubstrate of the parent compound, thalidomide, and its other derivatives like lenalidomide.
Q3: How stable is this compound in cell culture media?
While specific quantitative stability data for this compound in various cell culture media is not extensively published, the parent compound, thalidomide, is known to be unstable in aqueous solutions at physiological pH (around 7.4). Thalidomide has a reported half-life of approximately 2 hours under in vitro cell culture conditions. It is reasonable to assume that this compound exhibits similar or potentially lower stability due to the presence of the hydroxyl group, which may increase its susceptibility to hydrolysis and other degradation pathways.
Q4: What are the primary degradation pathways for this compound in cell culture media?
The primary degradation pathway for thalidomide and its analogs in aqueous solutions is hydrolysis of the amide bonds in the glutarimide (B196013) and phthalimide rings. This process is pH-dependent and is accelerated at neutral to alkaline pH. The presence of serum in the cell culture medium can also influence stability, though the specific effects on this compound have not been fully elucidated.
Q5: How should I prepare and store stock solutions of this compound?
To maximize stability, prepare a concentrated stock solution of this compound in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before addition to the cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Compound Degradation: this compound may have degraded in the stock solution or in the cell culture medium during the experiment. | - Prepare fresh stock solutions of this compound in anhydrous DMSO. - Perform a stability test of the compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols). - Minimize the time the compound is in the aqueous medium before the experiment. - Consider a shorter incubation time or repeated dosing if the compound is found to be highly unstable. |
| Incorrect Compound Concentration: Errors in dilution or calculation may have occurred. | - Double-check all calculations and dilutions. - Use calibrated pipettes. | |
| High background or off-target effects | Degradation Products: Hydrolysis products of this compound may have their own biological activities. | - Confirm the purity of your compound stock using an appropriate analytical method like HPLC or LC-MS. - Minimize degradation by following the stability recommendations above. |
| Interaction with Media Components: The compound may be interacting with components of the serum or media, leading to precipitation or altered activity. | - Try reducing the serum concentration if your cell line permits. - Test the stability and solubility of the compound in serum-free medium versus complete medium. | |
| Precipitate observed in cell culture medium | Poor Solubility: The final concentration of this compound may exceed its solubility in the cell culture medium. | - Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). - Visually inspect the medium for any precipitate after adding the compound. - If precipitation occurs, consider lowering the final concentration of this compound. |
Data Presentation
Table 1: Stability of Thalidomide in Cell Culture Medium (as a proxy for this compound)
| Compound | System | Half-life (t½) | Reference |
| Thalidomide | In vitro cell culture model | ~ 2 hours |
Note: This data is for the parent compound, thalidomide. Researchers should determine the stability of this compound in their specific experimental system.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium by LC-MS
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile (B52724) with 0.1% formic acid (or other suitable extraction solvent)
-
LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the Medium: Spike the cell culture medium with the stock solution to the final working concentration you intend to use in your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Prepare enough volume for all time points.
-
Time Point Zero (T=0): Immediately after spiking, take an aliquot of the medium (e.g., 500 µL). This will serve as your T=0 sample.
-
Incubation: Place the remaining medium in a sterile, sealed container in a 37°C, 5% CO₂ incubator to mimic your experimental conditions.
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots (e.g., 500 µL) of the incubated medium.
-
Sample Preparation (Protein Precipitation): To each aliquot, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid. Vortex thoroughly and incubate at -20°C for at least 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new tube or an HPLC vial. Analyze the samples by LC-MS to quantify the amount of remaining this compound. A standard curve should be prepared in the same medium and processed in parallel to ensure accurate quantification.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining compound versus time to determine the stability profile and half-life (t½) in your specific medium.
Protocol 2: Western Blot Analysis of Neosubstrate Degradation
This protocol describes how to assess the activity of this compound by measuring the degradation of its neosubstrates, PLZF and SALL4.
Materials:
-
Cells expressing PLZF and SALL4 (e.g., HEK293T, HuH7)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against PLZF, SALL4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound. Include a DMSO vehicle control and a positive control if available. For a negative control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours). A time-course experiment is recommended to determine the optimal time for observing degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against PLZF, SALL4, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Technical Support Center: Immunoassays for Thalidomide and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for thalidomide (B1683933) and its metabolites.
Troubleshooting Guides
Issue 1: High Background Signal
Question: We are observing a high background signal across all wells of our ELISA plate, even in the negative controls. What are the potential causes and solutions?
Answer: A high background signal in an ELISA can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Insufficient Washing: Residual unbound antibodies or enzyme conjugates can lead to a high background.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5) and the soaking time (e.g., 30 seconds) for each wash. Ensure that the wells are completely filled and then aspirated during each wash.
-
-
Ineffective Blocking: The blocking buffer may not be adequately preventing non-specific binding of antibodies to the plate surface.
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk). You can also try a different blocking agent altogether. Extending the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) can also be effective.
-
-
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies.
-
-
Contamination: Reagents, buffers, or the microplate reader may be contaminated.
-
Solution: Use fresh, sterile buffers and reagents. Ensure that pipette tips are not reused for different reagents. Clean the microplate reader before use.
-
Issue 2: Low or No Signal
Question: Our immunoassay is generating a very low signal, or no signal at all, even for our positive controls and standards. What could be the problem?
Answer: A weak or absent signal can be frustrating. Consider the following potential causes and their solutions:
-
Reagent Issues: One or more of the critical reagents may be expired, improperly stored, or inactive.
-
Solution: Check the expiration dates of all reagents. Ensure that enzymes and antibodies have been stored at the correct temperatures. Prepare fresh substrate solution for each experiment.
-
-
Incorrect Antibody Pair (Sandwich ELISA): In a sandwich ELISA format, the capture and detection antibodies may be binding to the same epitope on the thalidomide molecule.
-
Solution: Ensure that the capture and detection antibodies recognize different epitopes. It is recommended to use a validated antibody pair.
-
-
Insufficient Incubation Times: The incubation times for the antibodies or the substrate may be too short.
-
Solution: Increase the incubation times as recommended in the assay protocol. For antibody incubations, you can try extending the time to 2 hours at room temperature or overnight at 4°C.
-
-
Presence of Inhibitors: The sample matrix may contain substances that inhibit the enzyme activity (e.g., sodium azide (B81097) is an inhibitor of HRP).
-
Solution: Ensure that no inhibiting substances are present in your buffers or samples. If you suspect matrix effects, perform a spike and recovery experiment to confirm.
-
Frequently Asked Questions (FAQs)
Question: What is cross-reactivity and why is it a concern in immunoassays for thalidomide?
Answer: Cross-reactivity refers to the ability of antibodies to bind to molecules that are structurally similar to the target analyte. In the context of thalidomide immunoassays, this is a significant concern because thalidomide is metabolized in the body into several related compounds, such as 5-hydroxythalidomide and 5'-hydroxythalidomide, as well as various hydrolysis products. If the antibodies in the immunoassay cross-react with these metabolites, it can lead to an overestimation of the thalidomide concentration in a sample.
Question: How can I determine the cross-reactivity of my immunoassay for different thalidomide metabolites?
Answer: To determine the cross-reactivity, you will need to perform a specificity test. This involves running the immunoassay with a range of concentrations of the potential cross-reacting metabolites and comparing the results to the standard curve generated with thalidomide. The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of Thalidomide at 50% B/B0 / Concentration of Metabolite at 50% B/B0) x 100%
Where B is the absorbance of the sample and B0 is the absorbance of the zero standard.
Question: What are the major metabolites of thalidomide I should be aware of?
Answer: Thalidomide undergoes both enzymatic and non-enzymatic degradation in the body. The primary metabolites include:
-
Hydroxylated metabolites: 5-hydroxythalidomide and 5'-hydroxythalidomide.
-
Hydrolysis products: These result from the opening of the glutarimide (B196013) ring and can include various glutamine and phthalic acid derivatives.
Data Presentation
Table 1: Illustrative Cross-Reactivity of a Hypothetical Thalidomide ELISA
| Compound | % Cross-Reactivity |
| Thalidomide | 100% |
| 5-hydroxythalidomide | 25% |
| 5'-hydroxythalidomide | 15% |
| Lenalidomide | < 1% |
| Pomalidomide | < 1% |
| Phthalic Acid | < 0.1% |
| L-Glutamine | < 0.1% |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate how cross-reactivity data for a thalidomide immunoassay might be presented. Actual cross-reactivity will vary depending on the specific antibodies and assay conditions used. Researchers must validate the specificity of their own assays.
Experimental Protocols
Detailed Methodology for a Competitive ELISA for Thalidomide
This protocol describes a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the concentration of thalidomide in a sample.
-
Coating:
-
Dilute the thalidomide-protein conjugate (e.g., thalidomide-BSA) to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Competitive Reaction:
-
Prepare a standard curve of thalidomide by serially diluting a stock solution in assay buffer.
-
Prepare your samples by diluting them in the assay buffer.
-
Add 50 µL of the standards or samples to the appropriate wells.
-
Add 50 µL of the diluted anti-thalidomide antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Repeat the washing step as described in step 2, but increase the number of washes to five.
-
-
Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Substrate Addition:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes, or until a color change is observed.
-
-
Stop Reaction:
-
Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
-
Read Plate:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding thalidomide concentrations.
-
Determine the concentration of thalidomide in your samples by interpolating their absorbance values on the standard curve.
-
Mandatory Visualization
Caption: Relationship between thalidomide metabolism and immunoassay cross-reactivity.
Caption: Workflow for a competitive ELISA for thalidomide detection.
Caption: Simplified signaling pathway of thalidomide's mechanism of action.
Technical Support Center: Detection of Hydroxylated Thalidomide Metabolites in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of hydroxylated thalidomide (B1683933) metabolites in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary hydroxylated metabolites of thalidomide found in human plasma?
A1: The primary hydroxylated metabolites of thalidomide observed in human plasma are 5-hydroxythalidomide and 5'-hydroxythalidomide.[1][2][3] The formation of these metabolites occurs in the liver.[2][4]
Q2: What are the most common analytical techniques for quantifying hydroxylated thalidomide metabolites in plasma?
A2: The most prevalent and sensitive methods are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][3][5][6][7][8] High-Performance Liquid Chromatography (HPLC) with UV detection has also been used, though it may offer lower sensitivity.[2][9][10]
Q3: What are the typical limits of quantification (LOQ) for these metabolites in plasma?
A3: LC-MS/MS methods can achieve LOQs in the low ng/mL to sub-ng/mL range. For instance, a validated method reported an LOQ of 0.2 ng/mL for 5-hydroxythalidomide and 1.0 ng/mL for 5'-hydroxythalidomide.[1][3] HPLC methods with UV detection have higher detection limits, typically around 1-2 ng/mL.[2]
Q4: How can the stability of thalidomide and its metabolites be maintained during sample collection and storage?
A4: To prevent the hydrolysis of thalidomide and its metabolites, it is crucial to acidify the plasma samples.[2][4][9] This can be achieved by adding an equal volume of a citrate (B86180) buffer (e.g., 0.025 M Sorensen's citrate buffer, pH 1.5) to the plasma immediately after collection.[5][11] Samples should then be stored at -80°C until analysis.[5][11]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of hydroxylated thalidomide metabolites in plasma.
Issue 1: Low or No Signal for Hydroxylated Metabolites
-
Question: I am not detecting the hydroxylated metabolites, or the signal is much lower than expected. What could be the cause?
-
Answer:
-
Metabolite Instability: Hydroxylated thalidomide metabolites are prone to degradation. Ensure that plasma samples were properly acidified immediately after collection and stored at -80°C.[2][5][11]
-
Inefficient Extraction: The extraction method may not be optimal for these polar metabolites. Liquid-liquid extraction with ethyl acetate (B1210297) has been shown to be effective.[1][3] Ensure the pH of the sample is appropriate for the extraction solvent.
-
Sub-optimal MS/MS Parameters: Verify that the mass spectrometer is tuned correctly for the specific precursor-to-product ion transitions of the hydroxylated metabolites. The transitions m/z 273.2 → 161.3 for 5-hydroxythalidomide and m/z 273.2 → 146.1 for 5'-hydroxythalidomide have been successfully used.[1]
-
Low Abundance in Samples: In some individuals or at certain time points after administration, the concentration of hydroxylated metabolites can be very low.[2][12] It may be necessary to use a more sensitive instrument or a larger sample volume.
-
Issue 2: Poor Chromatographic Peak Shape
-
Question: My chromatographic peaks for the metabolites are broad, tailing, or splitting. How can I improve this?
-
Answer:
-
Column Choice: A C18 column is commonly used for the separation of thalidomide and its metabolites.[1][3][5] Ensure your column is in good condition.
-
Mobile Phase Composition: The mobile phase composition is critical. A common mobile phase consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water with a formic acid additive (e.g., 0.1%) to improve peak shape and ionization efficiency.[1][3]
-
Flow Rate: An inappropriate flow rate can lead to poor peak shape. A flow rate of 0.5 mL/min has been used successfully with a 4.6 mm ID column.[1][3]
-
Reconstitution Solvent: The solvent used to reconstitute the dried extract should be compatible with the mobile phase to avoid peak distortion.
-
Issue 3: High Matrix Effects and Ion Suppression
-
Question: I am observing significant ion suppression, leading to poor reproducibility and accuracy. What are the best practices to minimize matrix effects?
-
Answer:
-
Effective Sample Preparation: A thorough sample cleanup is essential. Liquid-liquid extraction is a good starting point.[1][3][5] Alternatively, solid-phase extraction (SPE) can provide a cleaner extract.
-
Chromatographic Separation: Ensure that the hydroxylated metabolites are chromatographically separated from endogenous plasma components that may cause ion suppression.
-
Use of an Appropriate Internal Standard: An internal standard (IS) that co-elutes with the analytes and experiences similar matrix effects is crucial for accurate quantification. While a stable isotope-labeled internal standard is ideal, a structurally similar compound can also be used. Umbelliferone has been used as an internal standard for the analysis of thalidomide and its hydroxylated metabolites.[1]
-
Dilution: If matrix effects are severe, diluting the plasma sample with a suitable buffer before extraction can help reduce the concentration of interfering substances.
-
Data Presentation
Table 1: LC-MS/MS Parameters for the Detection of Thalidomide and its Hydroxylated Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Thalidomide | 259.1 | 186.1 |
| 5-hydroxythalidomide | 273.2 | 161.3 |
| 5'-hydroxythalidomide | 273.2 | 146.1 |
| Umbelliferone (IS) | 163.1 | 107.1 |
| Source:[1] |
Table 2: Calibration Ranges for Thalidomide and its Hydroxylated Metabolites in Human Plasma
| Analyte | Calibration Range (ng/mL) |
| Thalidomide | 10.0 - 2000.0 |
| 5-hydroxythalidomide | 0.2 - 50.0 |
| 5'-hydroxythalidomide | 1.0 - 200.0 |
| Source:[1][3] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add an equal volume of 0.025 M Sorensen's citrate buffer (pH 1.5) to the plasma to prevent hydrolysis.[5][11]
-
Add the internal standard solution.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 column (e.g., BETASIL C18, 4.6 x 150 mm, 5 µm).[1][3]
-
Mobile Phase: Methanol:water (70:30, v/v) with 0.1% formic acid.[1][3]
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[1][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MS/MS Transitions: Refer to Table 1.
Visualizations
Caption: Metabolic pathway of thalidomide to its primary hydroxylated metabolites.
Caption: Workflow for the analysis of hydroxylated thalidomide metabolites in plasma.
Caption: Troubleshooting flowchart for low metabolite signal.
References
- 1. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxylated metabolites of thalidomide: formation in-vitro and in-vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-MOL [m.x-mol.net]
- 4. Hydroxylated Metabolites of Thalidomide: Formation In-vitro and In-vivo in Man [ouci.dntb.gov.ua]
- 5. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS and chiroptical spectroscopic analyses of multidimensional metabolic systems of chiral thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of thalidomide in plasma and blood by high-performance liquid chromatography: avoiding hydrolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of thalidomide and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Simulation of Human Plasma Concentrations of Thalidomide and Primary 5-Hydroxylated Metabolites Explored with Pharmacokinetic Data in Humanized TK-NOG mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Thalidomide-5-OH and 5'-OH-thalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two key hydroxylated metabolites of thalidomide (B1683933): Thalidomide-5-OH and 5'-OH-thalidomide. While both compounds are products of thalidomide metabolism, emerging research suggests potential differences in their biological effects, particularly concerning anti-angiogenic and immunomodulatory activities. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways to aid researchers in understanding the nuanced activities of these molecules.
Executive Summary
Thalidomide undergoes hydroxylation at two primary positions, yielding 5-hydroxythalidomide (this compound), where the modification occurs on the phthalimide (B116566) ring, and 5'-hydroxythalidomide (5'-OH-thalidomide), with hydroxylation on the glutarimide (B196013) ring.[1] The available data, though limited in direct quantitative comparisons, points towards distinct biological profiles for these metabolites. 5'-OH-thalidomide has demonstrated moderate anti-angiogenic properties in preclinical models, an effect not prominently reported for this compound.[1] Conversely, this compound is recognized as a ligand for Cereblon (CRBN), a critical protein in the mechanism of action of thalidomide and its derivatives, suggesting its involvement in the immunomodulatory and neosubstrate degradation pathways. Both metabolites, along with the parent compound, are implicated in teratogenicity through the CRBN-mediated degradation of the transcription factor PLZF.
Data Presentation: A Comparative Overview
Direct comparative quantitative data for this compound and 5'-OH-thalidomide is scarce in publicly available literature. The following table summarizes the known biological activities, with quantitative data for the parent compound, thalidomide, provided for context.
| Biological Activity | This compound | 5'-OH-thalidomide | Thalidomide (Parent Compound) |
| Anti-Angiogenic Activity | Activity not prominently reported. | Moderate activity observed in a rat aortic ring assay at high concentrations.[1] No activity was seen in a human saphenous vein model, suggesting potential species specificity.[1] | Exhibits anti-angiogenic effects, potentially through the generation of reactive oxygen species.[2] The effect may require metabolic activation.[2] |
| Anti-inflammatory Activity (TNF-α Inhibition) | Data not available. | Data not available. | Inhibits TNF-α production with a reported IC50 of 5-10 µg/mL in stimulated lamina propria mononuclear cells.[3] The mechanism involves enhanced degradation of TNF-α mRNA.[4] |
| Cereblon (CRBN) Binding | Known to be a CRBN ligand, utilized in the development of Proteolysis Targeting Chimeras (PROTACs). | Implied to interact with CRBN due to its effect on neosubstrate degradation. | Binds to CRBN with a dissociation constant (Kd) of approximately 250 nM.[5] |
| Neosubstrate Degradation | Induces degradation of the transcription factor PLZF, a mechanism linked to teratogenicity. | Induces degradation of the transcription factor PLZF, a mechanism linked to teratogenicity. | Induces the degradation of various neosubstrates, including PLZF, SALL4, Ikaros, and Aiolos. |
Mandatory Visualization
Signaling Pathway for Thalidomide Metabolites
Caption: Comparative signaling pathways of this compound and 5'-OH-thalidomide.
Experimental Workflow: Rat Aortic Ring Assay
Caption: Workflow for assessing anti-angiogenic activity.
Experimental Protocols
Rat Aortic Ring Assay for Anti-Angiogenic Activity
This protocol is adapted from established methods to assess the anti-angiogenic potential of test compounds.[6][7][8][9][10]
Materials:
-
Thoracic aorta from Sprague-Dawley rats
-
Matrigel (growth factor reduced)
-
24-well tissue culture plates
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Test compounds (this compound, 5'-OH-thalidomide) dissolved in a suitable vehicle (e.g., DMSO)
-
Inverted microscope with imaging capabilities
Procedure:
-
Aorta Excision and Preparation:
-
Humanely euthanize a rat and aseptically excise the thoracic aorta.
-
Place the aorta in a sterile petri dish containing cold DMEM.
-
Carefully remove periadventitial fibro-adipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
-
Embedding Aortic Rings:
-
Coat the wells of a 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Place one aortic ring in the center of each well.
-
Overlay each ring with another layer of Matrigel and allow it to solidify.
-
-
Treatment:
-
Prepare culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Add the test compounds at various concentrations to the culture medium. Include a vehicle control.
-
Add the prepared media to the respective wells.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the culture medium with fresh medium containing the test compounds every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
-
Quantification:
-
After a defined period (e.g., 7-14 days), capture images of the microvessel outgrowth.
-
Quantify the extent of angiogenesis by measuring the area of outgrowth or the length and number of microvessels using image analysis software.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
TNF-α Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a method to evaluate the anti-inflammatory effects of the test compounds by measuring their ability to inhibit TNF-α production in stimulated PBMCs.[11][12][13][14]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, 5'-OH-thalidomide) dissolved in a suitable vehicle (e.g., DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
-
Treatment:
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 1-2 hours at 37°C.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Include an unstimulated control group.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of the test compounds compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of TNF-α production).
-
In Vitro PLZF Degradation Assay
This protocol outlines a method to assess the ability of the test compounds to induce the degradation of the neosubstrate PLZF in a cell-based assay.
Materials:
-
HEK293T cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Plasmid encoding for tagged-PLZF (e.g., FLAG-PLZF or GFP-PLZF)
-
Transient transfection reagent
-
Test compounds (this compound, 5'-OH-thalidomide) dissolved in a suitable vehicle (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer
-
Antibodies against the tag (e.g., anti-FLAG or anti-GFP) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed the cells in 6-well plates.
-
Transfect the cells with the plasmid encoding tagged-PLZF using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of the test compounds or vehicle control.
-
Include a positive control (e.g., a known PLZF degrader) and a negative control (a proteasome inhibitor to block degradation).
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 6-24 hours) at 37°C.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against the tag on PLZF and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the tagged PLZF and the loading control.
-
Normalize the PLZF band intensity to the loading control.
-
Determine the extent of PLZF degradation for each treatment condition relative to the vehicle control.
-
Conclusion
The available evidence suggests that this compound and 5'-OH-thalidomide, while both metabolites of thalidomide, may possess distinct biological activity profiles. 5'-OH-thalidomide has been linked to anti-angiogenic effects, whereas this compound is a known CRBN ligand, implicating it in the immunomodulatory and neosubstrate degradation activities of the parent compound. A critical gap in the current understanding is the lack of direct, quantitative comparative studies. Further research employing the standardized protocols outlined in this guide is necessary to fully elucidate the specific roles and potencies of these metabolites. Such studies will be invaluable for the rational design of new thalidomide analogs with improved therapeutic indices and for a more complete understanding of the complex pharmacology of thalidomide.
References
- 1. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide Inhibits Angiogenesis in Embryoid Bodies by the Generation of Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat Aortic Ring Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jove.com [jove.com]
- 10. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. novamedline.com [novamedline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mpbio.com [mpbio.com]
A Comparative Analysis of the Anti-Angiogenic Properties of Thalidomide and its Hydroxylated Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic activities of thalidomide (B1683933) and its principal hydroxylated metabolites: 5-hydroxythalidomide, 5'-hydroxythalidomide, and 4-hydroxythalidomide. The information presented herein is supported by experimental data from various assays, offering insights into their relative potencies and mechanisms of action.
Executive Summary
Thalidomide, a drug with a complex history, has garnered significant interest for its anti-angiogenic properties, which contribute to its therapeutic effects in certain cancers. However, evidence suggests that thalidomide itself may be a prodrug, requiring metabolic activation to exert its full anti-angiogenic effects. This has led to investigations into its hydroxylated metabolites as potentially more direct-acting and potent anti-angiogenic agents.
This guide reveals that:
-
Metabolic activation is key: The anti-angiogenic activity of thalidomide is often dependent on its metabolic conversion, a process that exhibits species-specificity.[1]
-
Hydroxylated metabolites show varied activity: Hydroxylation of thalidomide at the 5-position (on the phthalimide (B116566) ring) and the 5'-position (on the glutarimide (B196013) ring) results in metabolites that retain or, in some cases, exhibit enhanced anti-angiogenic activity.[2][3] Conversely, hydroxylation at the 4-position appears to yield an inactive compound.[3]
-
Multiple signaling pathways are implicated: The anti-angiogenic effects of thalidomide and its active metabolites are mediated through the modulation of key signaling pathways, including Vascular Endothelial Growth Factor (VEGF), Nuclear Factor-kappa B (NF-κB), and the PI3K/Akt pathway.
Data Presentation: Quantitative Comparison of Anti-Angiogenic Activity
The following tables summarize the available quantitative data from key in vitro and in vivo anti-angiogenesis assays.
Table 1: Rat Aortic Ring Assay
| Compound | Concentration | Inhibition of Microvessel Outgrowth (%) | Reference |
| Thalidomide | Up to 50 µg/mL | No significant inhibition (without microsomal activation) | [4] |
| 5'-OH-Thalidomide | High concentrations | Moderate activity | [2] |
Note: The anti-angiogenic effect of thalidomide in the rat aortic ring assay is significantly enhanced in the presence of human or rabbit liver microsomes, indicating the requirement for metabolic activation.[1]
Table 2: Chick Chorioallantoic Membrane (CAM) Assay
| Compound | Activity | Reference |
| Thalidomide | Anti-angiogenic (enhanced by human liver microsomes) | [3] |
| 5-hydroxythalidomide | Retained anti-angiogenic activity | [3] |
| 1'-hydroxythalidomide | Retained anti-angiogenic activity | [3] |
| 4-hydroxythalidomide | Inactive | [3] |
Table 3: Endothelial Cell Proliferation and Tube Formation
| Compound | Assay | Effect | Reference | | --- | --- | --- | | Thalidomide | Endothelial Cell Proliferation | No significant inhibition |[4] | | Thalidomide | Tube Formation | Non-significant inhibition |[4] | | 5'-OH-Thalidomide | Tube Formation | No activity in a human model |[2] | | Hydroxylated Metabolites | Endothelial Cell Proliferation | Appreciable anti-proliferative activity |[3] |
Experimental Protocols
Rat Aortic Ring Assay
This ex vivo assay assesses the ability of a compound to inhibit the sprouting of new microvessels from a segment of the rat aorta.
Methodology:
-
Aorta Excision: Thoracic aortas are excised from euthanized Sprague-Dawley rats.
-
Ring Preparation: The aortas are cleaned of periadventitial fibro-adipose tissue and cross-sectioned into 1-2 mm thick rings.
-
Embedding: The aortic rings are embedded in a gel matrix, typically Matrigel® or collagen, in a 48-well plate.
-
Treatment: The rings are cultured in endothelial cell growth medium supplemented with the test compounds (thalidomide or its metabolites) at various concentrations. Control wells receive the vehicle control.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.
-
Quantification: The extent of microvessel outgrowth is quantified by capturing digital images daily and measuring the area or length of the sprouts using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model that utilizes the highly vascularized chorioallantoic membrane of a developing chick embryo to evaluate angiogenesis.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the CAM.
-
Sample Application: On embryonic day 7 or 8, a sterile filter paper disc or a carrier sponge soaked with the test compound is placed on the CAM.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 2-3 days.
-
Analysis: The CAM is excised, and the blood vessels in the area of the applied compound are photographed. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.[5][6][7]
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Methodology:
-
Plate Coating: Wells of a 96-well plate are coated with a layer of Matrigel® and allowed to solidify at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of the test compounds or vehicle control.
-
Incubation: The plate is incubated at 37°C for 6-18 hours.
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Signaling Pathways and Mechanisms of Action
The anti-angiogenic effects of thalidomide and its active metabolites are attributed to their interference with several key signaling pathways that regulate endothelial cell proliferation, migration, and survival.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor. Thalidomide has been shown to inhibit angiogenesis by downregulating the expression of VEGF and its receptor, VEGFR2.[1][8][9][10] This leads to the suppression of downstream signaling cascades, including the PI3K/Akt pathway.
Caption: Inhibition of the VEGF signaling pathway by thalidomide.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and angiogenesis. Thalidomide has been demonstrated to suppress the activation of NF-κB, thereby inhibiting the expression of pro-angiogenic genes.[11][12][13]
Caption: Thalidomide's suppression of the NF-κB signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for the Rat Aortic Ring Assay.
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Conclusion
The available evidence strongly suggests that the anti-angiogenic properties of thalidomide are, at least in part, mediated by its hydroxylated metabolites. Specifically, 5-hydroxythalidomide and 5'-hydroxythalidomide emerge as active anti-angiogenic agents, while 4-hydroxythalidomide appears to be inactive. The requirement of metabolic activation for thalidomide's activity highlights the importance of considering its metabolic profile in both preclinical and clinical settings.
Further research is warranted to fully elucidate the specific contributions of each metabolite to the overall anti-angiogenic effect of thalidomide and to explore their potential as standalone therapeutic agents. A deeper understanding of how these metabolites differentially modulate key signaling pathways like VEGF and NF-κB will be crucial for the development of next-generation anti-angiogenic drugs with improved efficacy and safety profiles.
References
- 1. Thalidomide Inhibits Angiogenesis via Downregulation of VEGF and Angiopoietin-2 in Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Frontiers | Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane [frontiersin.org]
- 8. Thalidomide down-regulates the expression of VEGF and bFGF in cisplatin-resistant human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thalidomide-induced antiangiogenic action is mediated by ceramide through depletion of VEGF receptors, and is antagonized by sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thalidomide suppresses NF-kappa B activation induced by TNF and H2O2, but not that activated by ceramide, lipopolysaccharides, or phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thalidomide suppresses the interleukin 1beta-induced NFkappaB signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scholarly Article or Book Chapter | Inhibition of NF-κB Activity by Thalidomide through Suppression of IκB Kinase Activity | ID: 8p58pq045 | Carolina Digital Repository [cdr.lib.unc.edu]
A Comparative Analysis of Thalidomide Metabolism: Humans vs. Rodents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thalidomide (B1683933) metabolism in humans and rodents. Understanding these species-specific differences is crucial for the interpretation of preclinical data and the clinical development of thalidomide and its analogs. The information presented is supported by experimental data from peer-reviewed literature.
Executive Summary
Thalidomide, a drug with a complex history, is metabolized through two primary pathways: spontaneous hydrolysis and enzymatic hydroxylation.[1][2][3][4] A striking difference exists between humans and rodents in the extent to which these pathways are utilized. In humans, metabolism is dominated by hydrolysis, with hydroxylated metabolites being minor or even undetectable in patients.[5][6][7][8][9] Conversely, rodents exhibit significant hydroxylation, leading to a different metabolic profile.[5][6][8][10][11] These metabolic disparities are believed to be a key factor in the species-specific teratogenic effects of thalidomide, where humans show high sensitivity while rodents are largely resistant.[6][12][13][14][15]
Comparative Pharmacokinetics
Significant interspecies variation in the pharmacokinetic parameters of thalidomide has been observed. The elimination half-life of thalidomide is considerably longer in humans compared to rodents, and consequently, the total drug exposure (AUC) is substantially higher in humans.[6][7][16][17]
| Parameter | Human (Multiple Myeloma Patients) | Mouse | Reference(s) |
| Elimination Half-life (t½) | 7.3 ± 0.6 hours | 0.5 hours | [6][7][17] |
| Area Under the Curve (AUC) | 81 - 83 µmol/L·hour | 4 µmol/L·hour | [6][7][17] |
| Peak Plasma Concentration (Cmax) | 5.2 ± 1.9 µmol/L (after 200 mg dose) | Not directly comparable due to dose differences | [17] |
| Time to Peak Plasma Conc. (Tmax) | 4.5 ± 1.0 hours | Not specified | [17] |
Table 1: Comparative Pharmacokinetic Parameters of Thalidomide.
Metabolic Pathways and Metabolites
The biotransformation of thalidomide proceeds via two main routes:
-
Non-enzymatic Hydrolysis: This occurs spontaneously at physiological pH and is a major pathway in both humans and rodents, leading to the cleavage of the glutarimide (B196013) and phthalimide (B116566) rings.[5][6][18]
-
Enzymatic Hydroxylation: This pathway is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[5][19]
The key difference lies in the extent of hydroxylation.
Human Metabolism
In humans, thalidomide metabolism is characterized by extensive hydrolysis, while hydroxylation is a minor pathway.[5][6] The primary enzyme responsible for the limited hydroxylation is CYP2C19, with contributions from CYP2C9 and CYP1A1 in subsequent steps.[3][5][19] Studies in multiple myeloma patients have shown that hydroxylated metabolites are often undetectable in plasma and urine.[5][6][8]
Rodent Metabolism
In contrast, rodents, including mice and rats, exhibit a much higher capacity for thalidomide hydroxylation.[5][6][9] The primary enzyme in rats is CYP2C6, with the male-specific CYP2C11 also contributing.[5][19] This leads to the formation of a greater number and quantity of hydroxylated metabolites.[5][6][8][10][11] In rats, 5'-hydroxythalidomide and its subsequent sulfate (B86663) and glucuronide conjugates are the predominant metabolites.[10][11]
| Metabolite Type | Human | Rodent (Mouse/Rat) | Reference(s) |
| Hydrolysis Products | Major | Major | [5][6][7] |
| Hydroxylated Metabolites | Minor/Undetectable | Major | [5][6][7][8][9] |
| - 5-hydroxythalidomide | Trace | Present | [5][19] |
| - 5'-hydroxythalidomide | Trace | Present | [5][19] |
| - 5,6-dihydroxythalidomide | Trace | Present | [3][19] |
| - Conjugated Metabolites | Not reported | Predominant in rats (sulfate and glucuronide) | [10][11] |
Table 2: Comparison of Thalidomide Metabolite Profiles.
Visualizing the Metabolic Pathways
The following diagrams illustrate the key differences in thalidomide metabolism between humans and rodents.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. researchgate.net [researchgate.net]
- 4. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thalidomide metabolites in mice and patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Metabolism of Thalidomide in Liver Microsomes of Mice, Rabbits, and Humans | Semantic Scholar [semanticscholar.org]
- 10. Pharmacokinetics of primary oxidative metabolites of thalidomide in rats and in chimeric mice humanized with different human hepatocytes [jstage.jst.go.jp]
- 11. Pharmacokinetics of primary oxidative metabolites of thalidomide in rats and in chimeric mice humanized with different human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PHARMACEUTICALS: New Insights into Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Context | Embryo Project Encyclopedia [embryo.asu.edu]
- 15. Studies of Thalidomide's Effects on Rodent Embryos from 1962-2008 | Embryo Project Encyclopedia [embryo.asu.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Metabolism of thalidomide in human microsomes, cloned human cytochrome P-450 isozymes, and Hansen's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thalidomide metabolism by the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CYP2C19's Role in Thalidomide-5-OH Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic pathways involved in the formation of 5-hydroxythalidomide (5-OH thalidomide), with a specific focus on validating the role of Cytochrome P450 2C19 (CYP2C19). The information presented is supported by experimental data from in vitro and clinical studies.
Executive Summary
Thalidomide (B1683933) undergoes biotransformation through both non-enzymatic hydrolysis and cytochrome P450 (CYP) enzyme-mediated hydroxylation. While non-enzymatic hydrolysis is a major route of thalidomide breakdown, enzymatic hydroxylation is crucial for the formation of its pharmacologically active and potentially toxic metabolites, including 5-hydroxythalidomide. Extensive research has identified CYP2C19 as the primary enzyme responsible for the 5-hydroxylation of thalidomide in humans. However, other CYP isoforms, notably CYP3A4 and CYP3A5, also contribute to this metabolic pathway, albeit to a lesser extent. This guide compares the roles of these enzymes, presenting key experimental data and methodologies to support their validation.
Data Presentation
Table 1: In Vitro Metabolism of Thalidomide to 5-Hydroxythalidomide by Various Human CYP Isozymes
| Enzyme | Relative Contribution to 5-OH Thalidomide Formation | Kinetic Parameters (for (R)-Thalidomide) | Supporting Evidence |
| CYP2C19 | Major | Apparent kcat/S50 values are low and similar to CYP3A4 and CYP3A5 (~0.003–0.004 min⁻¹ mM⁻¹ P450) | - Higher formation of 5-OH thalidomide in human liver microsomes with higher CYP2C19 activity. - Inhibition of metabolism by CYP2C19- |
A Comparative Guide to the Cross-Validation of Analytical Methods for Thalidomide Metabolite Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of thalidomide (B1683933) and its metabolites is critical for pharmacokinetic studies, therapeutic drug monitoring, and advancing our understanding of its complex biological activities. The selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of commonly employed analytical techniques for the quantification of thalidomide and its metabolites, with a focus on providing supporting experimental data from validated methods.
Data Presentation: A Side-by-Side Comparison of Analytical Methods
The performance of an analytical method is determined by several key validation parameters. Below is a summary of quantitative data for different analytical methods used for the quantification of thalidomide and its primary metabolites, 5-hydroxy thalidomide and 5'-hydroxy thalidomide. The data presented is collated from individual validation studies to facilitate a comparative assessment.
Table 1: Performance Characteristics of LC-MS/MS Methods for Thalidomide Quantification
| Parameter | Method A: LC-MS/MS with Temozolomide (B1682018) IS[1][2] | Method B: LC-MS/MS with Umbelliferone (B1683723) IS[3][4] |
| Linearity Range (ng/mL) | 2 - 1500 | 10 - 2000 |
| Correlation Coefficient (r) | > 0.9991 | Not explicitly stated, but method was validated |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 10 |
| Intra-day Precision (%RSD) | 6.8 - 13.5 | Within-batch precision met acceptance criteria |
| Inter-day Precision (%RSD) | 4.3 - 5.0 | Between-batch precision met acceptance criteria |
| Accuracy (%RE) | 2.0 - 3.5 | Within acceptance criteria |
| Extraction Recovery (%) | 92.1 - 95.3 | Validated |
Table 2: Performance Characteristics of an LC-MS/MS Method for Simultaneous Quantification of Thalidomide and its Metabolites [3][4]
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Thalidomide | 10.0 - 2000.0 | 10.0 |
| 5-hydroxy thalidomide | 0.2 - 50.0 | 0.2 |
| 5'-hydroxy thalidomide | 1.0 - 200.0 | 1.0 |
Table 3: Performance Characteristics of an HPLC-UV Method for Thalidomide Quantification [5]
| Parameter | HPLC-UV Method |
| Linearity Range (mg/L) | 0.222 - 21 |
| Correlation Coefficient (r) | 0.9995 |
| Limit of Sensitivity (mg/L) | 0.06 |
| Precision (%RSD) | 0.8 - 3 |
| Accuracy (%) | 96 - 111 |
| Recovery (%) | 79 - 84 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. The following are summaries of the experimental protocols for the key methods cited in this guide.
LC-MS/MS Method with Temozolomide Internal Standard[1][2]
-
Sample Preparation:
-
To 100 µL of human plasma, add 100 µL of temozolomide internal standard (IS) working solution and 150 µL of methanol-ammonium acetate (B1210297) (50:50, v/v, with 0.2% formic acid in the latter).
-
Vortex mix the sample.
-
Perform liquid-liquid extraction with 3 mL of ether-dichloromethane (3:2, v/v) by agitating for 10 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Separate the organic phase and evaporate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject 20 µL into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: TC-C18
-
Mobile Phase: Methanol-10 mM ammonium (B1175870) acetate-formic acid (60:40:0.04, v/v/v)
-
Flow Rate: 0.9 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Thalidomide: m/z 259.1 → 84.0
-
Temozolomide (IS): m/z 195.9 → 138.9
-
-
LC-MS/MS Method for Thalidomide and its Metabolites with Umbelliferone Internal Standard[3][4]
-
Sample Preparation:
-
Extract analytes from 100 µL of plasma using liquid-liquid extraction with ethyl acetate.
-
Use umbelliferone as the internal standard.
-
-
Chromatographic Conditions:
-
Column: BETASIL C18 (4.6 × 150 mm, 5 µm)
-
Mobile Phase: Methanol-water with 0.1% formic acid (70:30, v/v)
-
Flow Rate: 0.5 mL/min (isocratic)
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI)
-
Detection Mode: Not explicitly stated, but typically MRM for quantitative analysis.
-
Precursor-to-Product Ion Transitions:
-
Thalidomide: m/z 259.1 → 186.1
-
5-hydroxy thalidomide: m/z 273.2 → 161.3
-
5'-hydroxy thalidomide: m/z 273.2 → 146.1
-
Umbelliferone (IS): m/z 163.1 → 107.1
-
-
HPLC-UV Method[5]
-
Sample Preparation:
-
Perform protein precipitation using trichloroacetic acid for sample clean-up.
-
-
Chromatographic Conditions:
-
Column: Octadecyl
-
Mobile Phase: 250 mL of 0.01 M potassium dihydrogenphosphate (pH 3.0 with 43% phosphoric acid) mixed with 750 mL of methanol.
-
Detection: UV at 220 nm.
-
Visualizing the Cross-Validation Workflow
Understanding the logical flow of cross-validating analytical methods is essential for ensuring data integrity and comparability across different laboratories and studies.
Caption: A generalized workflow for the cross-validation of two analytical methods.
This guide provides a foundational comparison of analytical methods for thalidomide and its metabolites based on published validation data. For rigorous cross-validation, it is recommended to analyze the same set of incurred samples using the different methods in parallel to directly assess concordance and identify any potential systematic bias.
References
- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-MOL [m.x-mol.net]
- 5. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Correlation of Thalidomide Metabolite Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of thalidomide (B1683933) and its primary metabolites. The complex metabolism of thalidomide, coupled with significant species-specific differences, has presented considerable challenges in correlating its activity between laboratory assays and clinical outcomes. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways to offer a clearer understanding of the structure-activity relationships of thalidomide metabolites.
Executive Summary
Thalidomide undergoes biotransformation through two primary routes: non-enzymatic hydrolysis and cytochrome P450 (CYP)-mediated hydroxylation. This results in a diverse array of metabolites, with the hydroxylated forms, particularly 5-hydroxythalidomide and 5'-hydroxythalidomide, and various hydrolysis products being the most studied. A significant disconnect exists between the observed in vitro activities of these metabolites and their measured in vivo concentrations and effects, especially in humans. While hydroxylated metabolites, often implicated in the anti-angiogenic effects of thalidomide in vitro, are readily detected in rodents, they are found at very low or undetectable levels in patients.[1][2] This suggests that the parent compound or its hydrolysis products may be the primary drivers of certain clinical effects, such as the anti-myeloma activity.[1][2] The discovery of cereblon (CRBN) as the direct protein target of thalidomide has provided a mechanistic framework for understanding its pleiotropic effects, including the differential activities of its metabolites.
Data Presentation: Comparative Activity of Thalidomide and its Metabolites
The following tables summarize the available quantitative data for the in vitro activity of thalidomide and its key metabolites. It is important to note that direct comparative data from single studies is limited, and variations in experimental conditions should be considered when interpreting these values.
Table 1: Comparative Anti-Angiogenic Activity in the Rat Aortic Ring Assay
| Compound | Concentration | % Inhibition of Microvessel Outgrowth | Reference |
| Thalidomide | 12.5-200 µM | No significant inhibition | Ng et al., 2003 |
| 5'-OH-thalidomide | High Concentrations | Moderate inhibition | D'Amato et al., 2002[1] |
| N-substituted analogues | 12.5-200 µM | Significant inhibition | Ng et al., 2003 |
| Tetrafluorinated analogues | 12.5-200 µM | Significant inhibition | Ng et al., 2003 |
Note: Thalidomide's anti-angiogenic activity in this assay is often only observed with the addition of liver microsomes, suggesting a requirement for metabolic activation.
Table 2: Comparative TNF-α Inhibition in LPS-Stimulated PBMCs/Monocytes
| Compound | IC50 (µg/mL) | Relative Potency to Thalidomide | Reference |
| Thalidomide | 5-10 | 1x | Baert et al., 2002 |
| (-)-(S)-Thalidomide | > (+)-(R)-Thalidomide at >25 µg/mL | Weakly more potent | Wnendt et al., 1996 |
| α-(o-carboxybenzamido)glutarimide (hydrolysis product) | More potent than thalidomide | >1x | Miyachi et al., 2007 |
| 5,N-Dihydroxythalidomide | Much more potent than thalidomide | >>1x | Miyachi et al., 2005 |
Table 3: Comparative Cereblon (CRBN) Binding and Neosubstrate Degradation
| Compound | Binding Affinity (Kd/IC50) | Neosubstrates Degraded | Reference |
| Thalidomide | ~250 nM (Kd) | IKZF1, SALL4, PLZF | Fischer et al., 2014; An et al., 2021[3] |
| (S)-Thalidomide | 11.0 nM (IC50) | Teratogenic effects | Hsia et al., 2022 |
| (R)-Thalidomide | 200.4 nM (IC50) | Weaker teratogenic effects | Hsia et al., 2022 |
| 5-hydroxythalidomide | Weaker binding to CRBN-PLZF complex than thalidomide | SALL4, PLZF (but not IKZF1) | An et al., 2021[3][4] |
Experimental Protocols
Rat Aortic Ring Assay for Anti-Angiogenic Activity
This ex vivo assay recapitulates multiple steps of the angiogenic process.
Methodology:
-
Aorta Excision: Thoracic aortas are excised from euthanized Sprague-Dawley rats.
-
Ring Preparation: The surrounding fibro-adipose tissue is removed, and the aorta is sectioned into 1 mm thick rings.
-
Embedding: The aortic rings are placed in a 24-well plate coated with a layer of Matrigel or collagen and then covered with another layer of the same matrix.
-
Treatment: The rings are cultured in endothelial cell growth medium supplemented with the test compounds (thalidomide or metabolites) at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., VEGF) are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 5-7 days.
-
Quantification: The extent of microvessel outgrowth from the aortic rings is quantified daily using a microscope equipped with a camera and image analysis software. The number and length of the microvessels are measured.
TNF-α Release Assay in LPS-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)
This in vitro assay is used to assess the anti-inflammatory properties of the compounds.
Methodology:
-
PBMC Isolation: PBMCs are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: The isolated PBMCs are plated in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Pre-treatment: The cells are pre-incubated with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 10 ng/mL to stimulate TNF-α production.
-
Incubation: The plates are incubated for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Quantification: The cell culture supernatants are collected, and the concentration of TNF-α is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Mandatory Visualization
Caption: Overview of thalidomide metabolism and the associated biological activities of the parent drug and its metabolites.
Caption: Differential recruitment of neosubstrates to the CRBN E3 ubiquitin ligase complex by thalidomide versus its 5-hydroxy metabolite.
Conclusion
The correlation between in vitro and in vivo activity of thalidomide metabolites is complex and highly dependent on the biological effect being measured and the species under investigation.
-
In Vitro Potency does not always translate to In Vivo Efficacy: While hydroxylated and hydrolyzed metabolites can exhibit potent anti-angiogenic or anti-inflammatory activity in vitro, their low or undetectable concentrations in human plasma raise questions about their contribution to the clinical efficacy of thalidomide, particularly in multiple myeloma.
-
Parent Drug vs. Metabolites: Evidence suggests that for the treatment of multiple myeloma in humans, the parent thalidomide molecule is likely the primary active agent, acting through the degradation of IKZF1 and IKZF3.[1][2] Conversely, the teratogenic effects may be mediated by both thalidomide and its 5-hydroxy metabolite through the degradation of SALL4 and PLZF.[3][4]
-
Species Specificity is a Critical Factor: The significant differences in thalidomide metabolism between rodents and humans highlight the limitations of preclinical animal models in predicting clinical outcomes for this class of drugs.
Future research should focus on developing more predictive in vitro models that accurately reflect human metabolism and on the sensitive quantification of metabolites in clinical samples to better understand their contribution to the therapeutic and adverse effects of thalidomide and its analogs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hydroxylated metabolites of thalidomide: formation in-vitro and in-vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]
- 4. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselective Metabolism of Thalidomide to Hydroxylated Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereoselective metabolism of (R)- and (S)-thalidomide to their primary hydroxylated metabolites, 5-hydroxythalidomide and 5'-hydroxythalidomide, by human cytochrome P450 (CYP) enzymes. The information presented is supported by experimental data from in vitro studies utilizing human liver microsomes and recombinant human CYP isoforms.
Executive Summary
The metabolism of thalidomide (B1683933) is a critical factor in its therapeutic efficacy and tragic teratogenicity. The biotransformation of thalidomide is stereoselective, with the two enantiomers, (R)- and (S)-thalidomide, exhibiting different metabolic profiles. The primary oxidative metabolites are 5-hydroxythalidomide, formed through hydroxylation of the phthalimide (B116566) ring, and the diastereomeric 5'-hydroxythalidomide, resulting from hydroxylation of the glutarimide (B196013) ring.[1] In humans, the polymorphic enzyme CYP2C19 is a major catalyst for both 5- and 5'-hydroxylation of thalidomide.[2][3] Additionally, CYP3A4 and CYP3A5 have been shown to mediate the 5-hydroxylation of thalidomide.[4] Experimental evidence indicates that the hydroxylation of (R)-thalidomide is more efficient than that of (S)-thalidomide.[4]
Comparative Analysis of Metabolic Activity
The following table summarizes the available quantitative data on the enzymatic formation of hydroxylated thalidomide metabolites. It highlights the stereoselective preferences of the key metabolizing enzymes.
| CYP Isoform | Thalidomide Enantiomer | Metabolite | Apparent Km (mM) | Apparent kcat (pmol/min/nmol P450) | Hill Coefficient (h) | Reference |
| CYP2C19 | (R)-thalidomide | 5-hydroxythalidomide | 6.1 ± 1.5 | 18 ± 3 | - | [5] |
| CYP3A4 | (R)-thalidomide | 5-hydroxythalidomide | Not saturated | Not saturated | 1.8 ± 0.1 | [5] |
| CYP3A5 | (R)-thalidomide | 5-hydroxythalidomide | Not saturated | Not saturated | 1.7 ± 0.2 | [5] |
Note: Data for (S)-thalidomide and for the formation of 5'-hydroxythalidomide by individual recombinant enzymes is limited in the reviewed literature. The reaction kinetics for CYP3A4 and CYP3A5 with (R)-thalidomide displayed sigmoidal curves, indicating cooperativity, and therefore did not follow traditional Michaelis-Menten kinetics.[5]
Studies with human liver microsomes have shown that microsomes with higher CYP2C19 activity produce more hydroxylated metabolites.[2] Furthermore, (R)-thalidomide is hydroxylated more efficiently than (S)-thalidomide by human and monkey liver microsomes.[4]
Experimental Protocols
The following section details the typical methodologies employed in the in vitro studies of thalidomide metabolism.
In Vitro Incubation with Human Liver Microsomes or Recombinant CYP Enzymes
This protocol is a generalized representation based on methodologies described in the cited literature.[2][4]
a. Reagents and Materials:
-
(R)- and (S)-thalidomide
-
Human liver microsomes (pooled or from individual donors) or recombinant human CYP enzymes (e.g., CYP2C19, CYP3A4) co-expressed with NADPH-P450 reductase
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methanol (B129727) or acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
b. Incubation Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, human liver microsomes or recombinant CYP enzyme, and the thalidomide enantiomer at the desired concentration.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold organic solvent, such as methanol or acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis.
Analysis of Metabolites by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the separation and quantification of thalidomide and its hydroxylated metabolites.
a. Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
-
Injection Volume: A small volume of the supernatant from the incubation mixture is injected.
b. Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for thalidomide, 5-hydroxythalidomide, and 5'-hydroxythalidomide are monitored.
Visualizations
Metabolic Pathway of Thalidomide
References
- 1. researchgate.net [researchgate.net]
- 2. Thalidomide metabolism by the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Human liver microsomal cytochrome P450 3A enzymes involved in thalidomide 5-hydroxylation and formation of a glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Thalidomide Metabolite Profiles in Hematologic and Solid Tumors
A deep dive into the differential metabolism of thalidomide (B1683933) in multiple myeloma and prostate cancer, providing insights for targeted drug development and personalized medicine.
Comparative Pharmacokinetics of Thalidomide
The pharmacokinetic profile of the parent thalidomide compound varies between different cancer types, which may influence its efficacy and toxicity. The following table summarizes key pharmacokinetic parameters of thalidomide in patients with multiple myeloma and prostate cancer.
| Pharmacokinetic Parameter | Multiple Myeloma | Prostate Cancer |
| Mean Peak Plasma Concentration (Cmax) | 5.2 ± 1.9 µmol/L | Low-dose (200 mg): Not specified; High-dose (escalating to 1200 mg): Not specified |
| Time to Peak Plasma Concentration (Tmax) | 4.5 ± 1.0 hours | Low-dose: Not specified; High-dose: Not specified |
| Area Under the Curve (AUC) | 83 ± 14 µmol/L·hour | Low-dose: Not specified; High-dose: Not specified |
| Elimination Half-life (t1/2) | 7.6 ± 0.6 hours[1] | Low-dose: 6.52 ± 3.81 hours; High-dose: 18.25 ± 14.08 hours[2] |
| Oral Clearance (CL/F) | Not specified | Low-dose (single): 7.41 ± 2.05 L/h; High-dose (single): 7.21 ± 2.89 L/h[2] |
| Apparent Volume of Distribution (Vd/F) | Not specified | Low-dose (single): 66.93 ± 34.27 L; High-dose (single): 165.81 ± 84.18 L[2] |
Thalidomide Metabolite Profiles: A Qualitative Comparison
The metabolic fate of thalidomide appears to differ significantly between multiple myeloma and prostate cancer, particularly concerning the formation of hydroxylated metabolites. These differences may have implications for the drug's mechanism of action in each disease.
| Metabolite Type | Multiple Myeloma | Prostate Cancer | Renal Cell Carcinoma |
| Hydrolysis Products | Detected in plasma and urine[1] | Detected | Data not available |
| Hydroxylated Metabolites (e.g., 5-hydroxythalidomide, 5'-hydroxythalidomide) | Generally undetectable in plasma[1] | cis-5′-hydroxythalidomide and 5-hydroxythalidomide are detectable in a subset of patients[1][3] | Data not available |
Experimental Protocols
The analysis of thalidomide and its metabolites in biological matrices is predominantly performed using Liquid Chromatography-Mass Spectrometry (LC-MS) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Plasma Collection : Whole blood is collected from patients into heparinized tubes. Plasma is separated by centrifugation.
-
Acidification : To prevent the degradation of thalidomide, the plasma sample is immediately acidified.
-
Protein Precipitation : Proteins are precipitated from the plasma sample, typically using an organic solvent like acetonitrile (B52724) or methanol.
-
Extraction : Thalidomide and its metabolites are extracted from the supernatant using liquid-liquid extraction or solid-phase extraction.
-
Reconstitution : The extracted sample is dried and then reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation : A C18 reverse-phase column is commonly used to separate thalidomide and its metabolites.
-
Mobile Phase : A gradient of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry Detection : A triple quadrupole mass spectrometer is used for the detection and quantification of the analytes. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Signaling Pathways and Experimental Workflow
The therapeutic effects of thalidomide are attributed to its multifaceted mechanism of action, which includes anti-angiogenic, immunomodulatory, and anti-proliferative effects.
Caption: Thalidomide's multifaceted mechanism of action.
Caption: Workflow for thalidomide metabolite analysis.
References
Validating Thalidomide-5-OH as a Biomarker for Thalidomide Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thalidomide-5-OH as a potential biomarker for predicting the therapeutic efficacy of thalidomide (B1683933). It contrasts this compound with established and alternative biomarkers, supported by experimental data and detailed methodologies.
Introduction to Thalidomide and its Metabolism
Thalidomide, a drug with a complex history, is now a valuable therapeutic agent for conditions such as multiple myeloma and erythema nodosum leprosum (ENL).[1][2][3][4] Its mechanism of action is primarily understood through its binding to the protein Cereblon (CRBN), which is a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This interaction alters the substrate specificity of the E3 ligase, leading to the degradation of specific proteins, which in turn results in the anti-proliferative and immunomodulatory effects of the drug.
Thalidomide is metabolized in the body through two main pathways: non-enzymatic hydrolysis and enzymatic hydroxylation. The latter process, mediated by cytochrome P450 enzymes, results in the formation of several hydroxylated metabolites, including 5-hydroxythalidomide (5-OH-Thalidomide). The potential of these metabolites to serve as biomarkers for thalidomide's efficacy is a subject of ongoing research.
This compound as a Biomarker: Current Evidence
The rationale for investigating this compound as a biomarker stems from the hypothesis that metabolic activation may be linked to its therapeutic effects. However, direct evidence correlating plasma concentrations of this compound with clinical outcomes in patients is currently limited. While methods for its quantification in plasma have been developed, robust clinical studies validating its predictive value for efficacy are lacking.
Comparative Analysis of Biomarkers for Thalidomide Efficacy
This section compares this compound with other potential biomarkers for thalidomide efficacy.
Table 1: Comparison of Potential Biomarkers for Thalidomide Efficacy
| Biomarker | Rationale | Level of Evidence | Advantages | Disadvantages |
| This compound | Metabolite of thalidomide; potential for direct involvement in the drug's mechanism of action. | Low | Direct measurement of a drug metabolite. | Lack of clinical data correlating levels with efficacy. |
| Cereblon (CRBN) | Direct molecular target of thalidomide; its expression is essential for the drug's activity.[1][5] | High | Strong mechanistic link to drug action; studies show correlation between CRBN levels and response in multiple myeloma.[1] | Standardized assays for clinical use are still under development.[5] |
| Angiogenic Factors (VEGF, HGF, FGF-2) | Thalidomide has anti-angiogenic properties; changes in these factors may reflect therapeutic response.[6][7] | Moderate | Reflects a key mechanism of thalidomide's action. | Inconsistent results across studies; may not be specific to thalidomide's effects. |
| Cytokines (IL-6, TNF-α) | Thalidomide has immunomodulatory effects; alterations in cytokine levels could indicate response.[7][8] | Moderate | Reflects the immunomodulatory activity of the drug. | Cytokine levels can be influenced by many factors other than thalidomide treatment. |
Experimental Protocols
Quantification of Thalidomide and 5-Hydroxythalidomide in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of thalidomide and its hydroxylated metabolites.[9]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add an internal standard (e.g., umbelliferone).
-
Perform liquid-liquid extraction with ethyl acetate.
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: BETASIL C18 column (4.6 × 150 mm, 5 µm)
-
Mobile Phase: Methanol-water containing 0.1% formic acid (70:30, v/v) in isocratic mode.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
3. Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode: Positive ion mode.
-
Precursor-to-Product Ion Transitions (m/z):
-
Thalidomide: 259.1 → 186.1
-
5-Hydroxythalidomide: 273.2 → 161.3
-
Internal Standard (umbelliferone): 163.1 → 107.1
-
4. Calibration and Quantification:
-
Prepare calibration curves in blank plasma with known concentrations of thalidomide and 5-hydroxythalidomide.
-
The concentration ranges are typically 10.0-2000.0 ng/mL for thalidomide and 0.2-50.0 ng/mL for 5-hydroxythalidomide.[9]
Measurement of Cereblon (CRBN) Expression in Myeloma Cells
1. Immunohistochemistry (IHC) for CRBN Protein Expression:
-
Obtain bone marrow biopsy samples from patients.
-
Fix, embed in paraffin, and section the tissue.
-
Perform antigen retrieval using a suitable buffer.
-
Incubate with a validated primary antibody against CRBN.
-
Use a secondary antibody conjugated to a detection system (e.g., HRP) and a chromogen to visualize the staining.
-
Score the intensity and percentage of CRBN-positive plasma cells.
2. Quantitative Real-Time PCR (qRT-PCR) for CRBN mRNA Expression:
-
Isolate total RNA from purified plasma cells from bone marrow aspirates.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform qRT-PCR using primers and probes specific for the CRBN gene.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of CRBN mRNA.
Visualizations
Caption: Simplified metabolic pathway of thalidomide.
Caption: Workflow for validating thalidomide biomarkers.
Caption: Thalidomide's mechanism of action via Cereblon.
Conclusion
While the measurement of this compound is technically feasible, its validation as a predictive biomarker for thalidomide efficacy requires further clinical investigation. Currently, the expression level of Cereblon (CRBN), the direct molecular target of thalidomide, stands as a more robust and mechanistically supported biomarker for predicting treatment response, particularly in multiple myeloma. Future studies should focus on correlating plasma levels of this compound with CRBN expression and clinical outcomes to definitively establish its role, if any, in personalizing thalidomide therapy. Researchers are encouraged to incorporate the analysis of both CRBN and thalidomide metabolites in clinical trials to build a more comprehensive understanding of the factors influencing patient response.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale use of Thalidomide in erythema nodosum leprosum - A non-systematic critical analysis of published case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thalidomide for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalidomide for the Treatment of Refractory Multiple Myeloma: Association of Plasma Concentrations of Thalidomide and Angiogenic Growth Factors with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response to thalidomide in multiple myeloma: impact of angiogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Efficacy of different thalidomide regimens for patients with multiple myeloma and its relationship with TNF-alpha level] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Thalidomide-5-OH
For researchers, scientists, and drug development professionals, the paramount importance of laboratory safety and meticulous chemical handling cannot be overstated. This guide provides essential, immediate safety and logistical information for the proper disposal of Thalidomide-5-OH, a derivative of the known teratogen, thalidomide (B1683933). Adherence to these procedural, step-by-step instructions is critical to ensure personnel safety and prevent environmental contamination.[1] All disposal activities must be conducted in strict accordance with local, regional, national, and international regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal protocol.[2]
Immediate Safety Protocols and Handling
Due to the teratogenic nature of thalidomide and its analogs, stringent safety measures are mandatory when handling this compound.[1][3]
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[2]
-
Personal Protective Equipment (PPE) : A multi-layered approach to PPE is essential for all personnel, regardless of the quantity of the compound being handled.[1]
-
Emergency Procedures : In case of a spill, immediately cordon off the area and follow the procedures outlined in your institution's Chemical and Laboratory Safety Manual.[3] For any exposure, seek immediate medical attention.[3]
Data Presentation: Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves.[1] | Prevents skin contact and allows for safe removal of the outer layer in case of contamination.[1] |
| Lab Coat | Disposable, back-closing, with knit cuffs.[1] | Provides full-body coverage and prevents contamination of personal clothing.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield.[1] | Protects eyes from dust particles and accidental splashes.[1] |
| Respiratory Protection | An N95 respirator at a minimum; a powered air-purifying respirator (PAPR) is recommended for larger quantities.[1] | Prevents inhalation of airborne particles of the compound.[1] |
| Shoe Covers | Disposable, slip-resistant.[1] | Prevents the tracking of contaminants outside the work area. |
Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste :
-
Place all solid waste, including contaminated PPE (gloves, lab coats, shoe covers), disposable labware, and any solid compound, into a designated, sealable, and clearly labeled hazardous waste container.[2][4]
-
The label must include the chemical name ("this compound"), hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation.[2]
-
Avoid generating dust when handling solid waste.[2]
-
-
Liquid Waste :
-
Sharps :
-
All needles and syringes must be placed directly into a sharps container without being crushed, clipped, or capped.[4]
-
2. Decontamination:
-
Non-disposable Glassware : Decontaminate non-disposable glassware using a validated procedure approved by your EHS department, or dispose of it as hazardous waste.[2]
-
Work Surfaces : Decontaminate work surfaces twice after handling the compound.[5]
3. Container Management and Storage:
-
Keep all hazardous waste containers securely sealed when not in use.[2]
-
Store the containers in a designated, secure, and well-ventilated area, away from incompatible materials.[2][3] This area should be clearly marked as a hazardous waste accumulation site.[2]
4. Final Disposal:
-
Dispose of all this compound waste through a licensed hazardous waste disposal company, following all federal, state, and local regulations.[5]
-
Waste treatment methods often involve incineration by a permitted chemical waste incinerator.[5]
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the dates of accumulation and disposal. This documentation is crucial for regulatory compliance.[2][6]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for Thalidomide-5-OH
For Immediate Implementation: This guide provides essential safety protocols, operational procedures, and disposal plans for handling Thalidomide-5-OH. Given the severe teratogenic effects of the parent compound, thalidomide, all derivatives, including this compound, must be handled with extreme caution to prevent personnel exposure and environmental contamination.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a hydroxylated metabolite of Thalidomide.[3] The parent compound, Thalidomide, is a known human teratogen, capable of causing severe and life-threatening birth defects with even a single dose.[2][4] It is also classified as toxic if swallowed and may cause damage to the hematological and neurological systems through prolonged or repeated exposure.[2][5][6] Due to the structural similarity, this compound should be considered equally hazardous until proven otherwise. All personnel must obtain special instructions and be fully trained before handling this compound.[2][5][7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory for all personnel handling this compound, regardless of the quantity.[1]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile or other impervious gloves.[2][8] | Prevents skin contact. The outer layer can be removed safely in case of contamination.[1] |
| Lab Coat | Disposable, solid-front, back-closing gown with knit cuffs.[1] | Provides full body coverage and prevents contamination of personal clothing.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield.[1][9] | Protects eyes and face from airborne particles and accidental splashes. |
| Respiratory Protection | An N95 respirator is the minimum requirement. For handling larger quantities, potential dust generation, or in case of spills, a powered air-purifying respirator (PAPR) or a full-face respirator with P3 filters is recommended.[1][7] | Prevents inhalation of the compound, which is a primary route of exposure. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[1] | Prevents the tracking of contaminants out of the designated handling area.[1] |
Note: Protective equipment must not be worn outside the designated work area.[2] Contaminated PPE should be removed promptly and disposed of as hazardous waste.[8]
Operational Plan: Safe Handling Workflow
All handling of this compound must be conducted within a certified chemical fume hood, a Class II Biological Safety Cabinet, or a glove box to minimize exposure risk.[6][7][10]
Step 1: Preparation
-
Ensure the designated handling area (e.g., fume hood) is clean and uncluttered.
-
Gather all necessary equipment and reagents before introducing the compound.
-
Don all required PPE as specified in the table above.
Step 2: Weighing and Reconstitution
-
Handle the solid compound carefully to minimize dust generation.[2][7]
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
Step 3: Experimental Use
-
Avoid contact with skin and eyes.[9]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][7]
Step 4: Post-Handling
-
Decontaminate all non-disposable equipment and surfaces after use. A validated decontamination procedure should be followed; consult your institution's Environmental Health and Safety (EHS) department.[10]
-
Remove outer gloves and dispose of them in the designated hazardous waste container before leaving the handling area.
-
Remove all other PPE and dispose of it in the appropriate hazardous waste stream before washing hands.
Quantitative Data Summary
Specific occupational exposure limits (OELs) for this compound have not been established. The following data for the parent compound, Thalidomide, should be used as a conservative reference for risk assessment.
| Property | Value | Source |
| Hazard Class | Reproductive Toxicity - Category 1A; STOT (Repeated Exposure) - Category 1[2] | Safety Data Sheet |
| Acute Toxicity | LD50 Oral - Rat: 113 mg/kg | RTECS[7] |
| Physical State | Solid / White to off-white powder[2][10] | Safety Data Sheet |
| Melting Point | 269-271 °C | Cayman Chemical[5][10] |
| Water Solubility | <0.1 mg/mL | Celgene[2] |
| Known Hazards | Powerful human teratogen; may damage the unborn child.[2][5][10] | Safety Data Sheet |
Disposal Plan
All this compound waste is considered hazardous and must be disposed of in accordance with local, regional, national, and international regulations.[10] Consult your institution's EHS department for specific procedures.[10]
Waste Segregation:
-
Solid Waste: Collect all contaminated disposables (e.g., gloves, gowns, shoe covers, pipette tips, bench liners) in a designated, sealable, and clearly labeled hazardous waste container.[10] The label must include the chemical name and appropriate hazard symbols (e.g., Toxic, Reproductive Hazard).[10]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[10] Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.[10]
-
Sharps: Needles and syringes must not be clipped or capped and should be placed directly into a designated sharps container for hazardous waste.[8]
Container Management:
-
Keep all hazardous waste containers securely sealed when not in use.[10]
-
Store containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[10]
-
Maintain accurate records of the amount of waste generated and the dates of accumulation and disposal.[10]
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert others.[7]
-
Do not attempt to clean up a large spill without appropriate respiratory protection and training.
-
For a small spill, prevent dust from becoming airborne. Gently cover the spill with a damp cloth or absorbent material.[2]
-
Collect all materials using non-sparking tools and place them in a sealed, labeled hazardous waste container.[2][9]
-
Decontaminate the spill area twice with an appropriate cleaning agent.[2]
Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[9][11] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[7][9] Seek immediate medical attention from an ophthalmologist.[7]
-
Inhalation: Move to fresh air.[7][11] If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[9][11] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[11]
Workflow Visualization
The following diagram illustrates the comprehensive workflow for safely handling and disposing of this compound.
Caption: Logical workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. packageinserts.bms.com [packageinserts.bms.com]
- 3. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. targetmol.com [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
